molecular formula C9H11N3O2 B1668658 CB10-277 CAS No. 7203-91-0

CB10-277

Katalognummer: B1668658
CAS-Nummer: 7203-91-0
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: GUAZPUYTLMUTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Carboxyphenyl)-3,3-dimethyltriazene is a stabilized triazene derivative of significant interest in experimental oncology and medicinal chemistry research. As an aryl-triazene, it is part of a class of compounds studied as stable alternatives to the anticancer drug dacarbazine (DTIC), which is used in the treatment of malignant melanoma . Its primary research value lies in its role as an alkylating chemotherapeutic agent, with investigations highlighting its selective antimetastatic actions when used as an adjuvant in surgical tumor removal models . The compound is believed to exert its cytotoxic effects through a metabolic activation pathway, where enzymatic demethylation leads to the formation of a monomethyltriazene intermediate and ultimately a cytotoxic aryldiazonium ion, which can alkylate DNA . Preclinical pharmacokinetic and metabolic studies are central to its research profile, helping to elucidate the mechanism of action of antitumor triazenes . With a boiling point of approximately 328°C and a flash point of 152.1°C, it requires careful handling in a controlled laboratory environment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7203-91-0

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

4-(dimethylaminodiazenyl)benzoic acid

InChI

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14)

InChI-Schlüssel

GUAZPUYTLMUTMA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)O

Aussehen

Solid powder

Andere CAS-Nummern

7203-91-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

70055-49-1 (potassium salt)
49638-52-0 (sodium salt/solvate)

Haltbarkeit

Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr.

Löslichkeit

Water > 50 (mg/mL)
Acetate buffer, pH 4 <1 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1NHCI 1 (mg/mL)
Ethanol 16 (mg/mL)
Methanol > 50 (mg/mL)
Dimethyl acetamide < 1 (mg/mL)
DMSO 3 (mg/mL)
DMF 1 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(4-carboxyphenyl)-3,3-dimethyltriazene
1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt
1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt
1-4-(3,3-dimethyl-1-triazeno)benzoic acid
1-4-carboxy-3,3-dimethylphenyltriazene
1-p-(3,3-dimethyl-1-triazeno)benzoic acid
CB 10-277
CB 10277
CB-10277
DM-COOK
DMTZB
para-(3,3-dimethyl-1-triazenyl)benzoic acid
potassium 4-(3,3-dimethyl-1-triazeno)benzoate

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Deep Dive into the Decarbazine Analogue CB10-277 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a synthetic dimethylphenyl-triazene analogue of the chemotherapeutic agent dacarbazine. Developed with the aim of improving upon the therapeutic profile of dacarbazine, this compound has been investigated for its potential as an anticancer agent, particularly in the context of malignant melanoma. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols and visualizations of the relevant biological pathways are also presented to support further research and development efforts.

Core Mechanism of Action

Similar to its parent compound dacarbazine, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. In vivo, it is converted to a monomethyl triazene (B1217601) form.[1] This active metabolite is a potent DNA alkylating agent, which covalently attaches alkyl groups to DNA bases. This process of DNA alkylation leads to the inhibition of DNA replication and repair, ultimately triggering cell death.[1] While the primary mechanism is direct DNA damage, it is plausible that this agent may also act as a purine (B94841) analogue, further disrupting DNA synthesis, and may interact with protein sulfhydryl groups.[1]

The cytotoxic effects of triazene compounds are largely attributed to the methylation of the O6 position of guanine (B1146940) in DNA. This O6-methylguanine adduct can lead to mispairing with thymine (B56734) during DNA replication, a lesion that is recognized by the mismatch repair (MMR) system. The futile attempts by the MMR system to repair this damage can result in DNA double-strand breaks and subsequent apoptosis.[2][3]

Quantitative Preclinical and Clinical Data

To date, detailed quantitative data from preclinical in vitro and in vivo studies, such as IC50 values in various cancer cell lines and specific tumor growth inhibition percentages from xenograft models, are not extensively available in the public domain. The available data is primarily from early-phase clinical trials.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial of this compound administered via a 24-hour continuous infusion provided key pharmacokinetic parameters. The study aimed to determine a dose and schedule that would optimize the formation of the active monomethyl metabolite while minimizing toxicities associated with high peak plasma concentrations of the parent drug.[4][5]

ParameterValueNotes
Mean Half-life (t½) of Parent Drug 178 minutes-
AUC of Parent Drug (at highest dose) 2,350 mM x minutesAUC = Area Under the Curve
AUC of Monomethyl Metabolite (at highest dose) 9 mM x minutesThe presumed active species
Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.[4][5]
Clinical Efficacy in Malignant Melanoma (Phase II)

A Cancer Research Campaign (CRC) Phase II trial evaluated the anti-tumor activity of this compound in patients with malignant melanoma. The treatment was administered as a slow infusion of 12,000 mg/m² over 24 hours, repeated every 3 weeks.[4]

ParameterValue
Total Patients Entered 28
Eligible Patients 23
Assessable Patients for Response 22
Objective Partial Response 1
Table 2: Efficacy Results of a Phase II Clinical Trial of this compound in Malignant Melanoma.[4]

The major toxicities observed in this trial were leucopenia and thrombocytopenia.[4] The low response rate in this study suggested that this compound, at this dose and schedule, does not have major activity in malignant melanoma.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

Objective: To quantify the concentrations of this compound and its monomethyl metabolite in plasma samples.

Sample Preparation:

  • Collect blood samples from patients at specified time points into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • For analysis, thaw the plasma samples and perform a protein precipitation step by adding a solvent like acetonitrile (B52724).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant containing the drug and its metabolite to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions (Hypothetical):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound and its metabolite.

  • Quantification: Generate a standard curve using known concentrations of this compound and its monomethyl metabolite to calculate the concentrations in the plasma samples.

Signaling Pathways and Experimental Workflows

DNA Damage Response to Triazene Alkylating Agents

The primary mechanism of action of this compound, as a triazene analogue, involves the induction of DNA damage. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The following diagram illustrates the general pathway.

DNA_Damage_Response General DNA Damage Response to Triazene Alkylating Agents cluster_0 Drug Action cluster_1 DNA Damage Recognition & Signaling cluster_2 Cellular Outcomes This compound This compound Active Metabolite Active Metabolite This compound->Active Metabolite Metabolic Activation DNA Alkylation DNA Alkylation Active Metabolite->DNA Alkylation O6-methylguanine O6-methylguanine DNA Alkylation->O6-methylguanine Mismatch Repair (MMR) Mismatch Repair (MMR) O6-methylguanine->Mismatch Repair (MMR) Recognition ATM/ATR Kinases ATM/ATR Kinases Mismatch Repair (MMR)->ATM/ATR Kinases Recruitment & Activation Checkpoint Activation Checkpoint Activation ATM/ATR Kinases->Checkpoint Activation Cell Cycle Arrest Cell Cycle Arrest Checkpoint Activation->Cell Cycle Arrest DNA Repair DNA Repair Checkpoint Activation->DNA Repair Apoptosis Apoptosis Checkpoint Activation->Apoptosis If damage is irreparable

Caption: DNA Damage Response Pathway to Triazene Agents.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel anticancer agent like this compound.

Preclinical_Workflow Preclinical Evaluation Workflow for a Novel Anticancer Agent In Vitro Studies In Vitro Studies Cell Line Cytotoxicity Assays Cell Line Cytotoxicity Assays In Vitro Studies->Cell Line Cytotoxicity Assays IC50 Determination IC50 Determination Cell Line Cytotoxicity Assays->IC50 Determination Data Analysis & Reporting Data Analysis & Reporting IC50 Determination->Data Analysis & Reporting In Vivo Studies In Vivo Studies Xenograft Model Development Xenograft Model Development In Vivo Studies->Xenograft Model Development Tumor Growth Inhibition Studies Tumor Growth Inhibition Studies Xenograft Model Development->Tumor Growth Inhibition Studies Tumor Growth Inhibition Studies->Data Analysis & Reporting Pharmacokinetic Studies Pharmacokinetic Studies Drug Administration Drug Administration Pharmacokinetic Studies->Drug Administration Plasma Sample Collection Plasma Sample Collection Drug Administration->Plasma Sample Collection HPLC Analysis HPLC Analysis Plasma Sample Collection->HPLC Analysis HPLC Analysis->Data Analysis & Reporting

Caption: Preclinical Evaluation Workflow.

Conclusion and Future Directions

The decarbazine analogue this compound has been evaluated as a potential anticancer agent, with a mechanism of action centered on DNA alkylation following metabolic activation. While preclinical studies suggested a similar level of activity to dacarbazine, clinical trials in malignant melanoma did not demonstrate significant efficacy. The pharmacokinetic profile from the Phase I study provides valuable information for understanding the drug's behavior in humans.

Further research into this compound could explore several avenues. The lack of robust publicly available preclinical data highlights a gap in the understanding of its full potential. Future studies could focus on:

  • In vitro screening against a broader panel of cancer cell lines: This could identify other cancer types that may be more sensitive to this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as inhibitors of DNA repair pathways, could enhance its efficacy.

  • Biomarker discovery: Identifying biomarkers that predict response or resistance to this compound could enable patient stratification in future clinical trials.

A more detailed characterization of the interaction between this compound-induced DNA damage and the cellular DNA damage response machinery, including the activation of key signaling kinases like ATM and ATR, would provide deeper insights into its mechanism of action and potential resistance mechanisms. While the clinical development of this compound appears to have stalled, the knowledge gained from its investigation contributes to the broader understanding of triazene-based chemotherapy and can inform the design of next-generation DNA alkylating agents.

References

Preclinical Antitumor Activity of CB10-277: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for the dacarbazine (B1669748) analogue CB10-277 is limited. This document provides a representative technical guide based on the known mechanism of action of this compound as a triazene (B1217601) DNA alkylating agent and by drawing parallels with its parent compound, dacarbazine, and other well-studied triazene analogues like temozolomide (B1682018). The quantitative data and specific protocols presented herein are illustrative and based on typical findings for this class of compounds.

Introduction

This compound is a synthetic derivative of dimethylphenyl-triazene and an analogue of the clinically used anticancer drug dacarbazine. As a member of the triazene family, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action for this class of compounds is the alkylation of DNA, which leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide summarizes the key preclinical data and methodologies relevant to understanding the antitumor activity of this compound.

Mechanism of Action

This compound, like dacarbazine, is not active in its administered form. It undergoes metabolic activation, primarily in the liver, through a process of N-demethylation. This activation cascade generates a highly reactive methyldiazonium ion, which is the ultimate alkylating species. The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases, with the O^6 position of guanine (B1146940) being the most critical target for cytotoxicity.

The formation of O^6-methylguanine (O^6-MeG) adducts in DNA is the principal cytotoxic lesion. During DNA replication, this altered base can mispair with thymine (B56734) instead of cytosine. This mismatch is recognized by the DNA Mismatch Repair (MMR) system. In MMR-proficient cells, the futile attempts to repair this mismatch lead to persistent DNA strand breaks, signaling for cell cycle arrest and apoptosis.[1][2][3]

Resistance to triazene alkylating agents is often mediated by the DNA repair protein O^6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O^6 position of guanine, thus repairing the DNA damage before it can trigger a cytotoxic response.[4][5][6][7] Therefore, the expression level of MGMT in tumor cells is a critical determinant of their sensitivity to agents like this compound.

In Vitro Antitumor Activity

The in vitro antitumor activity of triazene compounds is typically evaluated across a panel of human cancer cell lines to determine their potency and spectrum of activity.

Quantitative Data: Representative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's in vitro potency. The following table presents representative IC50 values for dacarbazine and temozolomide against various cancer cell lines, which can be considered indicative of the expected activity range for this compound.

Cell LineCancer TypeMGMT StatusRepresentative IC50 (µM) - 72h exposure
A375Malignant MelanomaLow/Methylated100 - 400
B16-F10Murine MelanomaNot Reported~130[8]
WM-266-4Malignant MelanomaNot Reported~1000[9]
U87 MGGlioblastomaMethylated (Low)50 - 250[10][11]
T98GGlioblastomaUnmethylated (High)> 400[11]
A172GlioblastomaMethylated (Low)14 - 50[12]
LN229GlioblastomaMethylated (Low)~15[12]

Note: IC50 values for dacarbazine and temozolomide can vary significantly between studies due to differences in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of the compound. Control wells receive vehicle-only medium.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy

The in vivo antitumor efficacy of this compound would be evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

Quantitative Data: Representative Tumor Growth Inhibition

This table illustrates the expected format for presenting in vivo antitumor efficacy data from a xenograft study.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Dacarbazine80 mg/kg, i.p., qd x 5750 ± 15050
This compound(Hypothetical) 50 mg/kg, i.p., qd x 5600 ± 12060
This compound(Hypothetical) 100 mg/kg, i.p., qd x 5300 ± 8080

Note: This data is hypothetical and serves as an example of how results from an in vivo study would be presented. Actual results would depend on the specific tumor model and dosing regimen.

Experimental Protocol: Human Melanoma Xenograft Model

This protocol describes a typical xenograft study to assess the in vivo antitumor activity of a test compound.

  • Cell Implantation: Human melanoma cells (e.g., A375) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 1 x 10^6) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][15][16]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups (e.g., vehicle control, dacarbazine, and different doses of this compound). The test compounds are administered according to a predetermined schedule (e.g., intraperitoneal injection daily for 5 days).[15]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored as indicators of toxicity. The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Signaling Pathways and Visualizations

The antitumor activity of this compound is intrinsically linked to the cellular response to DNA damage. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Repair cluster_cell_response Cellular Response CB10_277 This compound (Prodrug) Metabolite Active Metabolite (Methyldiazonium ion) CB10_277->Metabolite Hepatic Metabolism DNA DNA Metabolite->DNA Alkylation O6MeG O6-methylguanine Adduct DNA->O6MeG MGMT MGMT (DNA Repair) O6MeG->MGMT Repair MMR Mismatch Repair (MMR) System O6MeG->MMR Recognition MGMT->DNA Restoration DSB Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis DSB->Apoptosis Signaling Cascade

Caption: Mechanism of action for this compound.

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Serial Dilutions of this compound incubate_24h->add_drug incubate_72h Incubate 72h add_drug->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

start Start implant_cells Subcutaneous Implantation of Melanoma Cells into Immunocompromised Mice start->implant_cells tumor_growth Monitor Tumor Growth (until ~100-150 mm³) implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound (or Vehicle/Control) randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Reach Study Endpoint monitor->endpoint analyze Analyze Data: Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound, as a dacarbazine analogue, is a promising antitumor agent whose activity is dependent on its metabolic activation to a DNA alkylating species. Preclinical evaluation, based on the principles outlined in this guide, is essential to characterize its potency, efficacy, and spectrum of activity. The sensitivity of tumor cells to this compound is expected to be significantly influenced by their DNA repair capacity, particularly the expression of MGMT. Further preclinical studies would be necessary to fully elucidate the specific antitumor profile of this compound and to identify patient populations most likely to benefit from this therapeutic agent.

References

An In-Depth Technical Guide to the Metabolic Activation Pathway of CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277 is a phenyl dimethyltriazene and an analog of the chemotherapeutic agent dacarbazine. Its efficacy as an anticancer agent is contingent upon its metabolic activation to a reactive monomethyl species. This guide provides a comprehensive overview of the metabolic activation pathway of this compound, drawing upon available preclinical and clinical data, and leveraging established knowledge of analogous triazene (B1217601) compounds. Detailed experimental protocols for studying this pathway are provided, along with a structured presentation of pharmacokinetic data and visual diagrams of the key metabolic and experimental processes.

Introduction

This compound is a pro-drug that requires enzymatic conversion to its active form to exert its cytotoxic effects. Like other triazene derivatives, the core mechanism of action involves the generation of a potent methylating agent that can alkylate DNA, leading to cell death. Understanding the specifics of this metabolic activation is critical for optimizing its therapeutic use, predicting drug-drug interactions, and designing next-generation analogs.

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process initiated by the cytochrome P450 (CYP) enzyme system in the liver. While direct enzymatic studies on this compound are not extensively reported, the pathway is understood to proceed in a manner analogous to that of dacarbazine.

The key steps are as follows:

  • N-Demethylation via Hydroxylation: The process begins with the enzymatic hydroxylation of one of the N-methyl groups of this compound. This reaction is catalyzed by specific CYP isoforms, primarily CYP1A1, CYP1A2, and to a lesser extent, CYP2E1. This creates a highly unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: The hydroxymethyl intermediate is chemically labile and rapidly undergoes non-enzymatic decomposition.

  • Formation of the Active Monomethyl Species: The decomposition of the hydroxymethyl intermediate results in the release of formaldehyde (B43269) and the formation of the active monomethyl metabolite. This monomethyl species is the primary cytotoxic agent responsible for the antitumor activity of this compound.

  • Generation of the Methyldiazonium Ion: The monomethyl metabolite can further generate a highly reactive methyldiazonium ion, which is a potent electrophile.

  • DNA Alkylation: The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine. This DNA alkylation triggers cellular responses such as cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Metabolic_Activation_of_CB10_277 cluster_0 Hepatic Metabolism cluster_1 Cellular Target This compound This compound Hydroxymethyl_Intermediate Hydroxymethyl-CB10-277 (unstable) This compound->Hydroxymethyl_Intermediate CYP1A1, CYP1A2, CYP2E1 (Hydroxylation) Monomethyl_Metabolite Monomethyl-CB10-277 (Active Metabolite) Hydroxymethyl_Intermediate->Monomethyl_Metabolite Spontaneous Decomposition (+ Formaldehyde) Methyldiazonium_Ion Methyldiazonium Ion (Reactive Electrophile) Monomethyl_Metabolite->Methyldiazonium_Ion DNA DNA Methyldiazonium_Ion->DNA DNA Alkylation Alkylated_DNA Alkylated DNA (O6-methylguanine) Cell_Death Apoptosis / Cell Cycle Arrest Alkylated_DNA->Cell_Death

Caption: Metabolic activation pathway of this compound.

Quantitative Data

The following tables summarize the available pharmacokinetic parameters for this compound and its active monomethyl metabolite from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditions
Dose750 mg/m² (LD10)Intravenous administration
Parent Drug AUC (this compound)142 mM x min-
Monomethyl Metabolite AUC8 mM x min-

AUC: Area Under the Plasma Concentration-Time Curve

Table 2: Pharmacokinetic Parameters of this compound in Humans (Short Infusion)
Dose RangeParent Drug AUC (this compound)Monomethyl Metabolite AUC
80 - 6,000 mg/m²Up to 700 mM x min1.8 - 3.7 mM x min
Table 3: Pharmacokinetic Parameters of this compound in Humans (24h Continuous Infusion)
ParameterValue
Mean t1/2 of Parent Drug178 min
Parent Drug AUC (at highest dose)2,350 mM x min
Monomethyl Metabolite AUC (at highest dose)9 mM x min

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic activation of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the metabolites formed by human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5-1.0 mg/mL), and the this compound stock solution (final substrate concentration 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the sample vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining this compound and identify and quantify the monomethyl metabolite.

Experimental Workflow Diagram

In_Vitro_Metabolism_Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (this compound, HLMs, Buffer) Start->Prepare_Incubation_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_Incubate Initiate_Reaction Add NADPH Regenerating System Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Sample_Time_Points Sample at Time Points Incubate_37C->Sample_Time_Points Terminate_Reaction Terminate with ACN (+ Internal Standard) Sample_Time_Points->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: Workflow for in vitro metabolism of this compound.

Determination of this compound and its Monomethyl Metabolite by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its active monomethyl metabolite in biological matrices.

Materials:

  • HPLC system with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with a modifier (e.g., 0.1% formic acid)

  • This compound and synthesized monomethyl metabolite standards

  • Internal standard

  • Biological matrix (plasma, microsomal incubate)

Protocol:

  • Sample Preparation:

    • Perform a protein precipitation extraction of the biological sample by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength determined by the absorbance maxima of this compound and its metabolite.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound and the monomethyl metabolite standards.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Logical Relationship Diagram for HPLC Method Development

HPLC_Method_Development Objective Quantify this compound & Metabolite Sample_Preparation Sample Preparation (Protein Precipitation) Objective->Sample_Preparation Chromatography Chromatographic Separation Sample_Preparation->Chromatography Detection Detection (UV/DAD) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

An In-depth Technical Guide on Early-Phase Clinical Trial Results for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no publicly available information regarding early-phase clinical trial results for a drug candidate with the identifier "CB10-277". Searches for this compound in scientific literature and clinical trial registries did not yield any specific results. This suggests that "this compound" may be an internal designation for a preclinical compound, a highly early-stage investigational drug with no data disclosed in the public domain, or a hypothetical identifier.

Without access to proprietary data, it is not possible to provide a detailed technical guide on the clinical trial results for this compound. However, the following template has been developed to meet the user's specifications for data presentation, experimental protocol description, and visualization. This structure can be utilized by researchers, scientists, and drug development professionals who have access to the relevant data.

This guide provides a comprehensive framework for the presentation of early-phase clinical trial data, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction and Preclinical Rationale

This section should provide a concise overview of the drug candidate, including its therapeutic target, proposed mechanism of action, and the key preclinical findings that supported its advancement into clinical trials.

Mechanism of Action Signaling Pathway

A clear visualization of the drug's proposed mechanism of action is crucial for understanding its biological effects.

cluster_pathway Proposed Signaling Pathway Drug This compound Target Target Protein Drug->Target Inhibits/Activates Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Proposed signaling cascade for this compound.

Clinical Trial Design and Methodology

A detailed description of the experimental protocol is essential for the interpretation of clinical trial results.

3.1. Study Design and Objectives

This subsection should outline the overall design of the study (e.g., Phase 1, open-label, dose-escalation) and its primary and secondary objectives (e.g., to assess safety and tolerability, to determine the maximum tolerated dose, to evaluate preliminary efficacy).

3.2. Patient Population

A clear definition of the patient population is necessary, including key inclusion and exclusion criteria.

3.3. Experimental Workflow

The following diagram illustrates a typical workflow for an early-phase clinical trial.

cluster_workflow Clinical Trial Experimental Workflow Screening Patient Screening - Inclusion/Exclusion Criteria Met - Informed Consent Obtained Enrollment Enrollment & Baseline - Baseline Assessments - Demographics & Disease Characteristics Screening->Enrollment Treatment Treatment Period - Dose Administration (e.g., 28-day cycles) - Safety Monitoring Enrollment->Treatment Assessments Response & PK/PD Assessments - Tumor Assessments (e.g., RECIST 1.1) - Pharmacokinetic Sampling - Pharmacodynamic Biomarkers Treatment->Assessments Assessments->Treatment Subsequent Cycles FollowUp Long-Term Follow-Up - Survival Status Assessments->FollowUp End of Treatment

Caption: A generalized workflow for an early-phase oncology clinical trial.

3.4. Statistical Analysis

A brief overview of the statistical methods used to analyze the data should be provided.

Results

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

4.1. Patient Demographics and Baseline Characteristics

CharacteristicValue (N=XX)
Age, Median (Range)
Gender, n (%)
ECOG Performance Status, n (%)
Prior Lines of Therapy, Median (Range)

4.2. Safety and Tolerability

Adverse Event (AE)Any Grade, n (%)Grade ≥3, n (%)
Treatment-Related AEs
AE 1
AE 2
AE 3
Serious Adverse Events (SAEs)
SAE 1

4.3. Pharmacokinetics

Dose LevelCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Dose 1
Dose 2
Dose 3

4.4. Preliminary Efficacy

Response AssessmentNBest Overall Response
CR
Dose Level 1
Dose Level 2
Dose Level 3
Overall

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease

Discussion and Future Directions

This final section should provide an interpretation of the results, discussing the implications for the clinical development of the compound. It should also outline the next steps, such as planned dose expansion cohorts or future clinical trials.

chemical structure and properties of CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277, chemically identified as 1-(4-carboxyphenyl)-3,3-dimethyltriazene, is a synthetic antineoplastic agent with a mechanism of action analogous to the well-known chemotherapeutic drug dacarbazine (B1669748). As a prodrug, this compound requires metabolic activation to exert its cytotoxic effects, which are primarily mediated through DNA alkylation. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a dimethylphenyl-triazene derivative. Its chemical identity and fundamental properties are summarized below.

Chemical Structure:

  • Systematic Name: 1-(4-carboxyphenyl)-3,3-dimethyltriazene

  • CAS Number: 7203-91-0

  • Molecular Formula: C₉H₁₁N₃O₂

  • Molecular Weight: 193.21 g/mol

  • SMILES: CN(C)N=NC1=CC=C(C=C1)C(O)=O

Physicochemical Properties:

A summary of the known physicochemical properties of this compound and its related forms is presented in Table 1. Data for the parent compound is limited in publicly available literature; therefore, data for its potassium salt and a related ethyl ester are also included for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property1-(4-carboxyphenyl)-3,3-dimethyltriazene (this compound)1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt1-(4-carboxyethylphenyl)-3,3-dimethyltriazene
Molecular Formula C₉H₁₁N₃O₂C₉H₁₀KN₃O₂C₁₁H₁₅N₃O₂
Molecular Weight 193.21 g/mol 231.29 g/mol 221.26 g/mol
Appearance Solid (inferred)Not specifiedNot specified
Water Solubility Not specifiedNot specified5.5 µg/mL
XLogP3 Not specifiedNot specified3.7

Data sourced from PubChem and ECHEMI.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that requires in vivo metabolic activation to become a potent DNA alkylating agent.[1] Its mechanism of action is analogous to that of dacarbazine.

Metabolic Activation

The metabolic activation of this compound is a critical step for its anticancer activity. This process is primarily carried out by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. These enzymes catalyze the N-demethylation of the dimethyltriazene moiety, leading to the formation of a highly reactive monomethyl triazene (B1217601) intermediate. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, the ultimate alkylating species.

Metabolic_Activation_of_this compound CB10_277 This compound (Inactive Prodrug) Monomethyl_Triazene Monomethyl Triazene (Active Metabolite) CB10_277->Monomethyl_Triazene CYP1A1, CYP1A2, CYP2E1 (N-demethylation) Methyldiazonium Methyldiazonium Ion (Alkylating Species) Monomethyl_Triazene->Methyldiazonium Spontaneous Decomposition

Caption: Metabolic activation pathway of this compound.

DNA Alkylation and Cellular Response

The methyldiazonium ion generated from this compound is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the O⁶ position of guanine, forming O⁶-methylguanine (O⁶-meG). This DNA adduct is highly mutagenic and cytotoxic.[1] The formation of O⁶-meG leads to mispairing with thymine (B56734) instead of cytosine during DNA replication.

The cellular response to O⁶-meG adducts is complex and involves DNA repair pathways. The two key pathways implicated in the response to triazene-induced DNA damage are O⁶-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This is a DNA repair protein that directly removes the methyl group from O⁶-meG, transferring it to one of its own cysteine residues. High levels of MGMT in cancer cells can lead to resistance to alkylating agents like this compound.

  • Mismatch Repair (MMR) System: In cells with a functional MMR system, the O⁶-meG:T mispair is recognized. However, instead of repairing the lesion, the MMR system can initiate a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[2] Therefore, MMR-proficient tumors are generally more sensitive to triazene compounds.

The downstream consequences of this compound-induced DNA damage in MMR-proficient cells involve the activation of cell cycle checkpoints and apoptotic pathways. This can include the activation of caspases and modulation of the Bcl-2 family of proteins, ultimately leading to programmed cell death.[3]

Cellular_Response_to_this compound cluster_0 DNA Damage and Repair cluster_1 Cellular Outcomes CB10_277 This compound Active_Metabolite Active Metabolite CB10_277->Active_Metabolite DNA_Alkylation DNA Alkylation (O⁶-methylguanine) Active_Metabolite->DNA_Alkylation MGMT MGMT Repair (Resistance) DNA_Alkylation->MGMT MMR MMR Recognition (Sensitivity) DNA_Alkylation->MMR Futile_Repair Futile Repair Cycles MMR->Futile_Repair DSB DNA Double-Strand Breaks Futile_Repair->DSB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Cellular response to this compound-induced DNA damage.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and early-phase clinical trials.

Preclinical Pharmacology

Preclinical studies in human melanoma xenografts and rodent tumor models have shown that this compound has a similar spectrum and level of antitumor activity compared to dacarbazine.

Clinical Pharmacokinetics

A Phase I clinical trial of this compound administered as a 24-hour continuous infusion provided pharmacokinetic data in patients.

Table 2: Pharmacokinetic Parameters of this compound and its Monomethyl Metabolite

ParameterParent Drug (this compound)Monomethyl Metabolite
Mean Half-life (t₁/₂) 178 minNot specified
AUC at 15,000 mg/m² 2,350 mM x minutes9 mM x minutes

Data from a Phase I trial with a 24-hour continuous infusion schedule.[4]

The dose-limiting toxicity in this study was myelosuppression (leucopenia and thrombocytopenia).[4] In a separate trial using a short infusion, nausea and vomiting were the dose-limiting toxicities.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and methods for related compounds, the following outlines can be proposed.

Synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene

A potential synthetic route for this compound involves the diazotization of 4-aminobenzoic acid followed by coupling with dimethylamine.

Workflow for Synthesis:

Synthesis_Workflow Start 4-aminobenzoic acid Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium_Salt 4-carboxybenzenediazonium chloride Diazotization->Diazonium_Salt Coupling Coupling with Dimethylamine Diazonium_Salt->Coupling Product 1-(4-carboxyphenyl)-3,3- dimethyltriazene (this compound) Coupling->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

HPLC Analysis of Triazene Compounds

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of triazene compounds. A reverse-phase HPLC method with UV detection would be appropriate for the quantification of this compound.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or a phosphate (B84403) buffer to control pH) would likely be effective.

  • Detection: UV detection at a wavelength of maximal absorbance for the triazene chromophore (typically in the range of 220-280 nm).

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Method development would be required to optimize the separation and quantification of this compound and its potential impurities or metabolites.

Conclusion

This compound is a promising antineoplastic agent that functions as a DNA alkylator following metabolic activation. Its efficacy is closely linked to the DNA repair capacity of tumor cells, particularly the status of MGMT and the MMR system. This technical guide provides a foundational understanding of the chemical, pharmacological, and mechanistic aspects of this compound, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens, potentially in combination with inhibitors of DNA repair or other targeted agents.

References

CB10-277 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of CB10-277

Introduction

This compound is a dacarbazine (B1669748) analogue that was investigated for its anti-tumor activity, particularly against malignant melanoma.[1][2] Similar to dacarbazine, this compound is a pro-drug that requires metabolic activation to its monomethyl species to exert its cytotoxic effects.[2] This document provides a comprehensive technical overview of the discovery, preclinical evaluation, and clinical development of this compound.

Preclinical Development

In preclinical models, including human melanoma xenografts and transplantable rodent tumors, this compound demonstrated a spectrum and level of anti-tumor activity comparable to dacarbazine.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice following intravenous administration of this compound at its LD10 dose (750 mg/m²). The analysis revealed the plasma exposure of the parent drug and its active monomethyl metabolite.[2]

Compound Area Under the Curve (AUC)
This compound (Parent Drug)142 mM x minutes
Monomethyl Metabolite8 mM x minutes
Table 1: Preclinical Pharmacokinetic Data of this compound in Mice. [2]

Clinical Development

The clinical development of this compound progressed through Phase I and Phase II trials to assess its safety, pharmacokinetic profile, and efficacy in cancer patients.

Phase I Clinical Trials

Phase I studies explored two different intravenous infusion schedules to determine the optimal administration method.

1. Short Infusion Schedule

A Phase I trial utilizing a short infusion of this compound, with doses repeated every 21 days, was conducted in 36 patients across a dose range of 80 to 6,000 mg/m².[2]

  • Dose-Limiting Toxicities : The primary dose-limiting toxicities were nausea and vomiting, which were observed in 80% of the evaluable courses at doses of 900 mg/m² and higher.[2]

  • Other Adverse Events : A flushing or warm sensation was reported in over 75% of courses at doses of 1,350 mg/m² and above.[2]

  • Anti-Tumor Activity : Preliminary efficacy was observed, with responses in patients with melanoma (one complete, two partial, one mixed), sarcoma (one mixed), and carcinoid tumors (one partial).[2]

  • Pharmacokinetics : The AUC of the parent drug, this compound, demonstrated a linear increase with the administered dose. However, the plasma levels of the active monomethyl metabolite were lower than anticipated based on the preclinical mouse data.[2]

Dose This compound AUC Monomethyl Metabolite AUC
6,000 mg/m²700 mM x minutes1.8 and 3.7 mM x minutes
Table 2: Clinical Pharmacokinetic Data from the Short Infusion Phase I Trial. [2]

2. 24-Hour Continuous Infusion Schedule

To mitigate the nausea and vomiting associated with high peak plasma concentrations from the short infusion, a 24-hour continuous infusion schedule was investigated. This study involved 22 patients receiving doses ranging from 4,700 to 15,000 mg/m² every 21 days.[3]

  • Dose-Limiting Toxicity : In this schedule, the dose-limiting toxicity shifted to myelosuppression, specifically leucopenia and thrombocytopenia.[3]

  • Other Adverse Events : Nausea and vomiting were still present but were manageable with standard antiemetic therapy. Other reported toxicities included diarrhea, hallucinations, malaise, muscle ache, headache, and flushing, all of which were Grade 2 or lower.[3]

  • Pharmacokinetics : The 24-hour infusion resulted in a more favorable pharmacokinetic profile for the active metabolite compared to the short infusion.[1][3]

Parameter Value
Mean t½ of Parent Drug 178 minutes
AUC of Parent Drug (at highest dose) 2,350 mM x minutes
AUC of Monomethyl Metabolite (at highest dose) 9 mM x minutes
Table 3: Clinical Pharmacokinetic Data from the 24-Hour Infusion Phase I Trial. [1][3]

Based on these findings, the recommended Phase II dose was established at 12,000 mg/m² administered as a 24-hour continuous infusion.[1][3]

Phase II Clinical Trial

A Phase II study was conducted to evaluate the efficacy of this compound in 28 patients with malignant melanoma, using the recommended 24-hour infusion schedule.[1]

  • Efficacy : Of the 22 patients assessable for a response, only one objective partial response was observed.[1]

  • Toxicity : The primary toxicities were leucopenia and thrombocytopenia.[1]

Mechanism of Action

This compound is a phenyl dimethyltriazene that requires metabolic activation to its monomethyl species to exert its anti-cancer effects.[2] This active metabolite acts as a methylating agent, forming DNA adducts such as O6-methyldeoxyguanosine (O6-MedG).[1] The formation of these adducts leads to DNA damage and subsequent cytotoxicity in cancer cells. The clinical response to this compound may be influenced by the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (ATase).[1]

G cluster_0 This compound Mechanism of Action This compound (Prodrug) This compound (Prodrug) Active Monomethyl Metabolite Active Monomethyl Metabolite This compound (Prodrug)->Active Monomethyl Metabolite Metabolic Activation DNA Methylation (O6-MedG Adducts) DNA Methylation (O6-MedG Adducts) Active Monomethyl Metabolite->DNA Methylation (O6-MedG Adducts) Cell Death Cell Death DNA Methylation (O6-MedG Adducts)->Cell Death

Caption: The metabolic activation and mechanism of action of this compound.

Experimental Protocols

Pharmacokinetic Analysis

The concentrations of this compound and its metabolites in plasma samples from both preclinical and clinical studies were quantified using High-Performance Liquid Chromatography (HPLC).[2] The Area Under the Curve (AUC) of the plasma concentration-time profile was calculated to determine drug exposure.[2]

Clinical Trial Design

Phase I Trials:

  • Objective : To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

  • Patient Population : Patients with advanced solid tumors refractory to standard therapies.

  • Study Design : Dose-escalation studies using two different administration schedules: a short intravenous infusion and a 24-hour continuous intravenous infusion, both repeated every 21 days.[2][3]

Phase II Trial:

  • Objective : To evaluate the anti-tumor efficacy of this compound in patients with malignant melanoma.

  • Patient Population : 28 patients with measurable malignant melanoma.[1]

  • Study Design : An open-label, single-arm study where patients received this compound at the recommended Phase II dose of 12,000 mg/m² as a 24-hour continuous infusion every 3 weeks.[1]

  • Primary Endpoint : Objective response rate.

G cluster_1 This compound Clinical Development Workflow Preclinical Studies Preclinical Studies Phase I (Short Infusion) Phase I (Short Infusion) Preclinical Studies->Phase I (Short Infusion) Phase I (24h Infusion) Phase I (24h Infusion) Phase I (Short Infusion)->Phase I (24h Infusion) Toxicity & PK Led to Schedule Change Phase II Phase II Phase I (24h Infusion)->Phase II Established RPTD Development Discontinuation Development Discontinuation Phase II->Development Discontinuation Lack of Efficacy

Caption: The clinical development workflow of this compound.

Conclusion

This compound, an analogue of dacarbazine, demonstrated anti-tumor activity in preclinical models. However, its clinical development was ultimately unsuccessful. The short infusion administration was limited by severe nausea and vomiting, while a 24-hour continuous infusion schedule, though better tolerated in terms of emesis, resulted in dose-limiting myelosuppression.[2][3] The subsequent Phase II trial in malignant melanoma showed a lack of meaningful clinical efficacy.[1] The development of this compound was therefore discontinued.

References

In Vitro Cytotoxicity of CB10-277: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277 is a phenyl dimethyltriazene compound and an analogue of the chemotherapeutic agent dacarbazine (B1669748). It is understood to function as a DNA alkylating agent, requiring metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the methodologies for studying the in vitro cytotoxicity of this compound and related triazene (B1217601) compounds. Due to the limited availability of specific in vitro cytotoxicity data for this compound in publicly accessible literature, this guide leverages data and protocols from its well-characterized analogue, dacarbazine, to provide a foundational understanding for researchers. The guide details experimental protocols for assessing cytotoxicity, summarizes available quantitative data for dacarbazine in melanoma cell lines, and illustrates the key signaling pathways involved in the cellular response to DNA alkylation.

Introduction

This compound is a promising anti-cancer agent that, like dacarbazine, is presumed to require metabolic activation to its active monomethyl species to induce tumor cell death.[1] The primary mechanism of action for this class of compounds is the alkylation of DNA, particularly at the O6 position of guanine (B1146940) residues, leading to DNA damage and subsequent cell death.[1] Preclinical studies have indicated that this compound exhibits a similar spectrum and level of activity compared to dacarbazine in human melanoma xenografts and transplantable rodent tumors.[1] This guide aims to provide researchers with the necessary technical information to design and execute in vitro studies to further elucidate the cytotoxic properties of this compound.

Mechanism of Action: DNA Alkylation and Cellular Response

This compound, as a dacarbazine analogue, is categorized as a DNA alkylating agent. Its cytotoxicity is contingent upon its metabolic activation, a process typically mediated by cytochrome P450 enzymes in the liver. This activation converts the parent compound into a highly reactive methylating agent. This active metabolite then covalently attaches alkyl groups to the DNA bases, with a preference for the N7 and O6 positions of guanine.

The resulting DNA adducts disrupt the normal cellular processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The cellular response to this DNA damage is complex and involves the activation of DNA damage response (DDR) pathways.

DNA_Alkylation_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Action This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism Active Metabolite Active Metabolite CYP450->Active Metabolite DNA DNA Active Metabolite->DNA Alkylation DNA_Adducts DNA Adducts (O6-methylguanine) DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Cytotoxicity Data

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
B16F10MTT48~7700 (1400 µg/ml)[2]
A375CCK-87215.40 ± 1.39
SK-MEL-28CCK-872309.55 ± 5.73

Note: The IC50 value for B16F10 cells was converted from µg/ml assuming a molecular weight of 182.18 g/mol for dacarbazine.

Experimental Protocols

The following protocols are based on standard methodologies for assessing the in vitro cytotoxicity of triazene compounds like dacarbazine and can be adapted for the study of this compound.

Cell Culture

Human melanoma cell lines (e.g., A375, SK-MEL-28, or B16F10) should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Metabolic Activation

As this compound requires metabolic activation, in vitro cytotoxicity assays should incorporate a source of metabolic enzymes. This is typically achieved by co-incubating the compound with liver microsomes.

  • Protocol: Prepare a reaction mixture containing the desired concentration of this compound, liver microsomes (e.g., rat, mouse, or human), and an NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Incubate this mixture for a predetermined time (e.g., 1-4 hours) at 37°C to allow for metabolic activation before adding it to the cultured cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of pre-activated this compound (as described in section 4.2) or dacarbazine as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis Cell_Culture 1. Cell Culture (Melanoma Cells) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Metabolic_Activation 2. Metabolic Activation of this compound (with Liver Microsomes) Treatment 4. Treat Cells with Activated this compound Metabolic_Activation->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Conclusion

This technical guide provides a framework for the in vitro investigation of this compound cytotoxicity. While direct experimental data on this compound remains limited, the information available for its analogue, dacarbazine, offers a solid foundation for protocol development and data interpretation. Further research is warranted to establish a comprehensive in vitro cytotoxic profile of this compound and to elucidate its precise molecular mechanisms of action, which will be crucial for its future clinical development.

References

The Effect of CB10-277 on DNA Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277, a dacarbazine (B1669748) analog, is a DNA alkylating agent that has been investigated for its antitumor activity, particularly in metastatic malignant melanoma. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its effect on DNA alkylation, the subsequent cellular responses, and the methodologies used to quantify these effects.

Mechanism of Action: DNA Alkylation at the O6 Position of Guanine (B1146940)

This compound functions as a prodrug that, after metabolic activation to its monomethyl metabolite, acts as a potent DNA alkylating agent. The primary mechanism of its cytotoxic action is the methylation of DNA, specifically at the O6 position of guanine residues, forming O6-methylguanine (O6-meG). This adduct is a significant form of DNA damage that can lead to mispairing during DNA replication (O6-meG with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations, replication fork stalling, and the induction of cell cycle arrest and apoptosis.

A critical aspect of this compound's activity is its interaction with the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). AGT is a suicide enzyme that directly reverses O6-guanine alkylation by transferring the alkyl group to one of its own cysteine residues. This action repairs the DNA but inactivates the AGT protein. By inducing O6-meG adducts, this compound leads to the depletion of cellular AGT levels, thereby compromising the cell's ability to repair this specific type of DNA damage and enhancing the cytotoxic effect of the compound.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite

SpeciesDoseParameterParent Drug (this compound)Monomethyl MetaboliteReference
Mouse750 mg/m² (LD10) i.v.AUC142 mM x minutes8 mM x minutes[1]
Human6,000 mg/m² (short infusion)AUC700 mM x minutes1.8 - 3.7 mM x minutes[1]
Humanup to 15,000 mg/m² (24h infusion)AUC2,350 mM x minutes9 mM x minutes

AUC: Area under the plasma concentration-time curve

Table 2: In Vivo Depletion of O6-alkylguanine-DNA-alkyltransferase (ATase/AGT) in Patients Treated with this compound (12 g/m² over 24h)

TissueTime PointEffect on ATase ActivityReference
Peripheral Blood LymphocytesImmediately post-infusionMedian activity reduced to 17% of pre-treatment levels (range: 0-67%)[2]
Peripheral Blood Lymphocytes24 hours post-infusionNo recovery in 6 out of 9 patients; significant recovery in 3 patients[2]
Peripheral Blood Lymphocytes4 weeks post-infusion (in 3 patients)3- to 4-fold increase relative to original pre-treatment values[2]
Melanoma Tumor Biopsies (in 2 patients)Post-treatmentResidual activity of 8% and 11% of pre-treatment levels[2]

Signaling Pathways and Cellular Responses

The formation of O6-methylguanine adducts by this compound triggers a cascade of cellular events, primarily involving the DNA Damage Response (DDR) pathway.

DNA_Damage_Response_CB10_277 cluster_activation This compound Activation & DNA Alkylation cluster_response Cellular Response This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Monomethyl Metabolite Monomethyl Metabolite Metabolic Activation->Monomethyl Metabolite DNA DNA Monomethyl Metabolite->DNA Alkylation O6-methylguanine O6-methylguanine DNA->O6-methylguanine MMR Mismatch Repair (MSH2, MSH6, MLH1) O6-methylguanine->MMR Recognition of O6-meG:T Mispair Replication_Fork_Stalling Replication Fork Stalling & Collapse MMR->Replication_Fork_Stalling ATR_Activation ATR Activation CHK1_Activation CHK1 Activation ATR_Activation->CHK1_Activation Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest CHK1_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Replication_Fork_Stalling->ATR_Activation DSBs Double-Strand Breaks Replication_Fork_Stalling->DSBs ATM_Activation ATM Activation DSBs->ATM_Activation ATM_Activation->Cell_Cycle_Arrest ATM_Activation->Apoptosis

This compound induced DNA damage response pathway.

Upon formation of O6-meG, the mismatch repair (MMR) system, involving proteins like MSH2, MSH6, and MLH1, recognizes the O6-meG:T mispair that arises during DNA replication.[3] This recognition, instead of leading to effective repair, can trigger a futile cycle of excision and repair attempts, leading to single-strand breaks and replication fork stalling.[1] The stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates its downstream effector CHK1.[3] This ATR-CHK1 signaling cascade leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[4] However, if the replication forks collapse, this can lead to the formation of double-strand breaks (DSBs), which then activate the ATM (Ataxia Telangiectasia Mutated) kinase.[1] ATM activation further reinforces the cell cycle arrest and can ultimately trigger apoptosis if the DNA damage is too extensive to be repaired.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of DNA alkylating agents like this compound. Below are representative protocols for key experiments.

Measurement of O6-alkylguanine-DNA-alkyltransferase (AGT/MGMT) Activity

This assay quantifies the activity of the AGT protein in cell or tissue extracts. It is based on the transfer of a radiolabeled methyl group from a DNA substrate to the AGT protein.

Principle: Cell extracts are incubated with a DNA substrate containing [³H]-methylated guanine at the O6 position. The AGT in the extract transfers the [³H]-methyl group to itself. The protein is then separated from the DNA, and the radioactivity incorporated into the protein is measured, which is directly proportional to the AGT activity.

Protocol:

  • Preparation of Cell/Tissue Lysates:

    • Harvest cells or homogenize tissue samples in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • AGT Activity Assay:

    • Prepare a reaction mixture containing the cell extract (typically 50-100 µg of protein), a reaction buffer (e.g., 70 mM HEPES pH 7.8, 1 mM DTT, 0.1 mM spermidine), and the [³H]-methylated DNA substrate (e.g., calf thymus DNA treated with [³H]N-methyl-N-nitrosourea).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution to precipitate the DNA (e.g., 5% trichloroacetic acid).

    • Heat the samples to hydrolyze the DNA.

    • Filter the mixture through glass fiber filters to capture the protein while allowing the hydrolyzed DNA to pass through.

    • Wash the filters extensively to remove any unbound radioactivity.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-methyl transferred to the protein based on the specific activity of the [³H]-methylated DNA substrate.

    • Express the AGT activity as fmol of methyl transferred per mg of protein.

AGT_Assay_Workflow Start Start Cell_Lysate Prepare Cell/Tissue Lysate Start->Cell_Lysate Protein_Quant Quantify Protein Concentration Cell_Lysate->Protein_Quant Reaction_Setup Set up Reaction with [3H]-methylated DNA Protein_Quant->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction & Precipitate/Hydrolyze DNA Incubation->Reaction_Stop Filtration Filter to Separate Protein from DNA Reaction_Stop->Filtration Scintillation Measure Radioactivity in Protein Fraction Filtration->Scintillation Analysis Calculate AGT Activity (fmol/mg protein) Scintillation->Analysis End End Analysis->End

Workflow for O6-alkylguanine-DNA-alkyltransferase (AGT) activity assay.
Quantification of O6-methylguanine DNA Adducts

This protocol describes a method to quantify the levels of O6-meG in DNA isolated from cells or tissues treated with an alkylating agent. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Principle: DNA is extracted from the sample and enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture of deoxynucleosides is then separated by HPLC, and the amount of O6-methyldeoxyguanosine is quantified by mass spectrometry.

Protocol:

  • DNA Extraction:

    • Isolate genomic DNA from treated cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

    • Ensure the DNA is of high purity and integrity.

  • DNA Hydrolysis:

    • Digest the purified DNA to deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

    • Incubate the DNA with the enzymes under optimal conditions to ensure complete digestion.

  • Sample Preparation for HPLC-MS/MS:

    • Remove the enzymes from the digested sample, for example, by ultrafiltration.

    • The sample is now ready for injection into the HPLC-MS/MS system.

  • HPLC-MS/MS Analysis:

    • Separate the deoxynucleosides using a reverse-phase HPLC column.

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify O6-methyldeoxyguanosine and a stable isotope-labeled internal standard.

  • Data Analysis:

    • Generate a standard curve using known amounts of O6-methyldeoxyguanosine.

    • Quantify the amount of O6-methyldeoxyguanosine in the sample by comparing its peak area to that of the internal standard and the standard curve.

    • Express the results as the number of O6-meG adducts per 10⁶ or 10⁸ guanines.

Conclusion

This compound is a potent DNA alkylating agent that exerts its cytotoxic effects through the formation of O6-methylguanine adducts, leading to the depletion of the DNA repair protein AGT and the activation of the DNA damage response pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Understanding the detailed mechanisms of action and the methodologies for their assessment is critical for the continued development of effective cancer therapies.

References

The Pharmacodynamics of CB10-277 in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277, a dacarbazine (B1669748) analogue, has been investigated for its antitumor activity, particularly in malignant melanoma. Its mechanism of action is predicated on its metabolic conversion to a potent DNA methylating agent. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, with a focus on its mechanism of action, and inferred in vitro and in vivo effects based on its similarity to dacarbazine and data from early clinical investigations that reference preclinical findings. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide leverages information on its analogue, dacarbazine, to infer its pharmacodynamic profile and illustrates the expected experimental outcomes and methodologies.

Introduction

This compound is a triazene (B1217601) derivative designed as an analogue of the chemotherapeutic agent dacarbazine. The rationale for its development was to potentially improve upon the efficacy and safety profile of existing alkylating agents in the treatment of cancers such as malignant melanoma. Like dacarbazine, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action is the methylation of DNA, which leads to cell cycle arrest and apoptosis. This guide will delve into the known and inferred pharmacodynamic properties of this compound in preclinical settings.

Mechanism of Action: Metabolic Activation and DNA Alkylation

The antitumor activity of this compound is dependent on its bioactivation in the liver. This process is analogous to that of dacarbazine and is mediated by cytochrome P450 (CYP) enzymes.

Signaling Pathway of this compound Activation and Action

CB10-277_Metabolic_Activation_and_DNA_Alkylation cluster_0 Hepatic Metabolism cluster_1 Cellular Effects in Tumor Cell This compound This compound CYP1A1 CYP1A1 This compound->CYP1A1 N-demethylation CYP1A2 CYP1A2 This compound->CYP1A2 N-demethylation CYP2E1 CYP2E1 This compound->CYP2E1 N-demethylation Monomethyl_Metabolite Monomethyl Metabolite (Active Species) CYP1A1->Monomethyl_Metabolite CYP1A2->Monomethyl_Metabolite CYP2E1->Monomethyl_Metabolite DNA DNA Monomethyl_Metabolite->DNA Methylation Guanine_Alkylation O6-methylguanine N7-methylguanine DNA->Guanine_Alkylation DNA_Damage DNA Damage Guanine_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Metabolic activation of this compound and subsequent DNA alkylation leading to tumor cell apoptosis.

The metabolic pathway involves the N-demethylation of this compound by hepatic CYP enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, to form a highly reactive monomethyl metabolite. This active species is then able to transfer a methyl group to nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine. The resulting DNA adducts, such as O6-methylguanine, lead to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.

In Vitro Pharmacodynamics

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various human melanoma cell lines.

Workflow Diagram

In_Vitro_Cytotoxicity_Workflow Cell_Seeding Seed melanoma cells in 96-well plates Drug_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT or similar cell viability assay Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis

Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of a compound.

Methodology:

  • Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28, MeWo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is serially diluted to achieve a range of final concentrations.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive vehicle-only medium.

  • Incubation: The plates are incubated for a standard period, typically 72 hours, to allow for the cytotoxic effects of the compound to manifest.

  • Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells metabolize the MTT into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

  • IC50 Calculation: The absorbance values are normalized to the control wells, and the IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical In Vitro Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against a panel of human melanoma cell lines, illustrating the expected range of activity.

Cell LineHistological SubtypeBRAF StatusHypothetical IC50 (µM)
A375Malignant MelanomaV600E Mutant15.2
SK-MEL-28Malignant MelanomaV600E Mutant22.5
MeWoMalignant MelanomaWild-Type35.8
WM-115Malignant MelanomaV600E Mutant18.9
WM-266-4Metastatic MelanomaV600D Mutant25.1

In Vivo Pharmacodynamics

Preclinical in vivo studies are essential to evaluate the antitumor efficacy and safety of a drug candidate in a living organism. Human tumor xenograft models in immunocompromised mice are a standard approach.

Experimental Protocol: Human Melanoma Xenograft Model

Objective: To assess the in vivo antitumor activity of this compound in a human melanoma xenograft mouse model.

Workflow Diagram

In_Vivo_Xenograft_Workflow Cell_Implantation Subcutaneous implantation of human melanoma cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or vehicle according to a defined schedule Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight regularly Treatment_Administration->Monitoring Endpoint Euthanize mice at a predefined endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and toxicity Endpoint->Data_Analysis

Methodological & Application

Application Notes and Protocols for CB10-277 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a phenyl dimethyltriazene and an analog of the chemotherapeutic agent dacarbazine (B1669748).[1][2] Similar to dacarbazine, this compound is a prodrug that requires metabolic activation to form its active monomethyl species, which then acts as a potent DNA alkylating agent.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its cytotoxic effects. The methodologies outlined below are based on established protocols for the parent compound, dacarbazine, and can be adapted for the study of this compound in relevant cancer cell lines, particularly melanoma.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process. Following metabolic activation, the resulting methyl diazonium ion transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[1][3][4] The formation of O6-methylguanine (O6-MedG) is a critical cytotoxic lesion that, if not repaired, can lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6] Cellular resistance to this compound can be mediated by the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (ATase), which removes the methyl adducts from guanine.[5]

CB10-277_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CB10_277 This compound (Prodrug) Metabolic_Activation Metabolic Activation (e.g., P450 enzymes or light) CB10_277->Metabolic_Activation Uptake Active_Metabolite Monomethyl Triazene (MTIC) Metabolic_Activation->Active_Metabolite Methyl_Diazonium Methyl Diazonium Ion Active_Metabolite->Methyl_Diazonium DNA Nuclear DNA Methyl_Diazonium->DNA Alkylation DNA_Adducts DNA Alkylation (O6-methylguanine) DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR ATase ATase (DNA Repair) DNA_Adducts->ATase Repair Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Viability_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate for 24h (for cell attachment) Seed_Cells->Incubate_24h Prepare_CB10 3. Prepare this compound dilutions and activate with light Incubate_24h->Prepare_CB10 Treat_Cells 4. Treat cells with activated this compound Prepare_CB10->Treat_Cells Incubate_Treatment 5. Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT reagent (10 µL/well) Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate for 2-4h (allow formazan (B1609692) formation) Add_MTT->Incubate_MTT Add_Solubilizer 8. Add solubilization solution (100 µL/well) Incubate_MTT->Add_Solubilizer Read_Absorbance 9. Read absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data 10. Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Studies with CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a synthetic dimethylphenyl-triazene derivative, analogous to the clinically used chemotherapeutic agent dacarbazine. It functions as an antineoplastic agent with a mechanism of action rooted in its metabolic activation. In vivo, this compound is converted to a monomethyl triazene (B1217601) species, which then acts as a potent DNA alkylating agent. This alkylation leads to the inhibition of DNA replication and repair, ultimately inducing cancer cell death. Additionally, it is suggested that this compound may act as a purine (B94841) analogue, further disrupting DNA synthesis.[1][2][3][4] Preclinical studies have demonstrated its activity against human melanoma xenografts and transplantable rodent tumors.[5] This document provides detailed protocols and data for the preparation and in vivo administration of this compound to support further preclinical research.

Data Presentation

Preclinical Pharmacokinetics in Mice
ParameterParent Drug (this compound)Monomethyl Metabolite (Active)
Dose 750 mg/m² (LD10), i.v.-
AUC 142 mM x minutes8 mM x minutes
Source: Preclinical studies in mice.[5]
Phase I Clinical Pharmacokinetics (Short Infusion)
Dose RangeParent Drug AUCMonomethyl Metabolite AUC
80-6,000 mg/m²Up to 700 mM x minutes1.8 - 3.7 mM x minutes (at 6,000 mg/m²)
Source: Phase I clinical trial with short infusion.[5]
Phase I Clinical Pharmacokinetics (24h Continuous Infusion)
ParameterParent Drug (this compound)Monomethyl Metabolite (Active)
Dose 4,700-15,000 mg/m²-
t1/2 178 minutes-
AUC (at highest dose) 2,350 mM x minutes9 mM x minutes
Source: Phase I clinical trial with 24-hour continuous infusion.[6]

Signaling Pathway and Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism involves enzymatic N-demethylation, leading to the formation of a highly reactive methyldiazonium ion. This ion then transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine. This DNA alkylation triggers cell cycle arrest and apoptosis.

This compound Mechanism of Action CB10_277 This compound (Dimethylphenyl-triazene) Metabolic_Activation Metabolic Activation (N-demethylation) CB10_277->Metabolic_Activation Monomethyl_Triazene Monomethyl Triazene (Active Metabolite) Metabolic_Activation->Monomethyl_Triazene Methyldiazonium_Ion Methyldiazonium Ion Monomethyl_Triazene->Methyldiazonium_Ion DNA_Alkylation DNA Alkylation (O6-methylguanine) Methyldiazonium_Ion->DNA_Alkylation Methylation DNA Cellular DNA DNA->DNA_Alkylation Replication_Inhibition Inhibition of DNA Replication & Repair DNA_Alkylation->Replication_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication_Inhibition->Apoptosis

Metabolic activation and mechanism of action of this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Protocol for a Co-solvent Formulation (for Intraperitoneal or Intravenous Injection):

  • Solubility Testing (Recommended):

    • Before preparing the bulk formulation, it is highly recommended to perform small-scale solubility tests to determine the optimal vehicle composition.

    • Test the solubility of this compound in various solvents and co-solvent systems (e.g., 100% DMSO, DMSO/PEG400 mixtures, DMSO/Saline mixtures).

  • Preparation of Vehicle:

    • A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A starting point could be a vehicle composition of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

    • In a sterile vial, add the required volumes of DMSO, PEG400, and Tween 80. Mix thoroughly by vortexing.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the co-solvent mixture from step 2.

    • Vortex the mixture vigorously for 2-3 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming (to no more than 37°C) or sonication in a water bath for 5-10 minutes may be employed. Visually inspect for complete dissolution.

  • Final Formulation:

    • Once the this compound is completely dissolved in the co-solvent mixture, slowly add the sterile saline or PBS to reach the final desired concentration.

    • Mix thoroughly by inverting the vial several times. The final solution should be clear. If precipitation occurs, the formulation is not suitable and the vehicle composition needs to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage and Stability:

    • It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light.

    • The stability of this compound in this formulation should be determined if it is to be stored for any length of time.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for preparing and administering this compound in a preclinical animal model.

This compound In Vivo Experimental Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration Solubility_Test 1. Solubility Testing (Optional but Recommended) Vehicle_Prep 2. Prepare Vehicle (e.g., DMSO, PEG400, Tween 80) Solubility_Test->Vehicle_Prep Dissolution 3. Dissolve this compound (Vortex/Sonicate) Vehicle_Prep->Dissolution Final_Formulation 4. Add Saline/PBS to Final Concentration Dissolution->Final_Formulation Sterilization 5. Sterile Filtration (0.22 µm filter) Final_Formulation->Sterilization Animal_Prep 6. Animal Preparation (Weighing, Acclimatization) Sterilization->Animal_Prep Dose_Calc 7. Dose Calculation (Based on body weight) Animal_Prep->Dose_Calc Administration 8. Administration (e.g., i.p., i.v. injection) Dose_Calc->Administration Monitoring 9. Post-administration Monitoring Administration->Monitoring

Workflow for the preparation and administration of this compound.

Safety and Handling

This compound is a cytotoxic agent and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet. Dispose of all waste materials in accordance with institutional guidelines for cytotoxic agents.

References

Application Notes and Protocols for CB10-277 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and administration of CB10-277 in mice. The protocols outlined below are based on established methodologies for similar compounds and experimental models, as specific details for this compound are limited in publicly available literature.

Mechanism of Action: Metabolic Activation

This compound is a phenyl dimethyltriazene and an analog of dacarbazine. Its antitumor activity is dependent on its metabolic activation to a reactive monomethyl species. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The process begins with the N-demethylation of the parent compound.

The metabolic activation pathway, similar to that of dacarbazine, is initiated by CYP enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. These enzymes convert this compound into a highly reactive methylating agent, which is responsible for its cytotoxic effects on tumor cells.

Metabolic Activation of this compound Metabolic Activation Pathway of this compound CB10_277 This compound (Inactive Prodrug) Intermediate Hydroxymethyl Intermediate CB10_277->Intermediate N-demethylation CYP_Enzymes CYP1A1, CYP1A2, CYP2E1 (Hepatic Microsomes) CYP_Enzymes->Intermediate Monomethyl_Species Monomethyl Species (Active Metabolite) Intermediate->Monomethyl_Species Spontaneous decomposition DNA_Alkylation DNA Alkylation Monomethyl_Species->DNA_Alkylation Apoptosis Tumor Cell Apoptosis DNA_Alkylation->Apoptosis

Metabolic activation of this compound to its active form.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound administration in mice.

ParameterValueSpecies/ModelAdministration RouteSource
LD10 Dose 750 mg/m²MiceIntravenous (i.v.)[1]
Parent Drug AUC at LD10 142 mM x minutesMiceIntravenous (i.v.)[1]
Monomethyl Metabolite AUC at LD10 8 mM x minutesMiceIntravenous (i.v.)[1]

Experimental Protocols

The following are generalized protocols for the intravenous administration of a therapeutic agent in mice and for conducting a human melanoma xenograft efficacy study. These should be adapted and optimized for this compound based on further internal research.

Protocol 1: Intravenous (i.v.) Administration in Mice

This protocol describes the general procedure for administering a substance via tail vein injection.

Materials:

  • This compound (to be formulated in a suitable vehicle)

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol (B145695)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound formulation at the desired concentration under sterile conditions. The final concentration should be calculated to deliver the target dose in an appropriate injection volume (typically 5-10 mL/kg).

    • Ensure the solution is at room temperature before injection.

  • Animal Preparation:

    • Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

  • Injection:

    • Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.

    • Load the syringe with the dosing solution, ensuring there are no air bubbles.

    • Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health according to the experimental plan.

Protocol 2: Human Melanoma Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model.

Xenograft Efficacy Study Workflow Workflow for a Human Melanoma Xenograft Efficacy Study cluster_preparation Preparation cluster_study_initiation Study Initiation cluster_treatment_phase Treatment Phase cluster_endpoint Endpoint and Analysis Cell_Culture Human Melanoma Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Acclimation of Immunodeficient Mice Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administration of This compound or Vehicle Randomization->Treatment_Admin Data_Collection Tumor Volume and Body Weight Measurement Treatment_Admin->Data_Collection Repeated Cycles Data_Collection->Treatment_Admin Endpoint Study Endpoint Reached Data_Collection->Endpoint Tumor_Excision Tumor Excision and Analysis Endpoint->Tumor_Excision Data_Analysis Statistical Analysis of Results Tumor_Excision->Data_Analysis

A typical workflow for a xenograft efficacy study.

Materials:

  • Human melanoma cell line

  • Appropriate cell culture medium and supplements

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel or similar basement membrane matrix (optional)

  • Calipers

  • This compound and vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture human melanoma cells under standard conditions.

    • Harvest cells in their logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound via the chosen route (e.g., i.v.) at the predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or after a predetermined duration of treatment.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

References

Application Notes and Protocols for Assessing CB10-277 Efficacy in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for assessing the efficacy of CB10-277 in xenograft models. For the context of these protocols, this compound is a hypothetical, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making it a critical target for therapeutic intervention.[1][2][3]

This document outlines the essential in vivo methodologies to establish the anti-tumor activity of this compound, including tumor growth inhibition studies, and the analysis of pharmacodynamic biomarkers to confirm target engagement and downstream pathway modulation.[1][2] Detailed protocols for key experiments are provided to ensure robust and reproducible results.

Overview of Efficacy Assessment in Xenograft Models

Evaluating the efficacy of a novel therapeutic agent like this compound in preclinical xenograft models is a critical step in drug development.[4] This process typically involves transplanting human cancer cells (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) into immunodeficient mice.[4][5] The primary goals are to determine if the compound inhibits tumor growth and to understand the relationship between drug exposure, target modulation, and the anti-tumor response.

Key Assays for Efficacy Assessment:
  • Tumor Growth Inhibition (TGI) Assay: To measure the overall effect of this compound on tumor progression.[6]

  • Western Blot Analysis: To quantify the inhibition of key signaling proteins in the PI3K/AKT/mTOR pathway within the tumor tissue.[7][8]

  • Immunohistochemistry (IHC): To assess biomarkers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in the tumor microenvironment.[9][10]

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][11] this compound is designed to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT mTORC1 mTORC1 Proliferation Cell Proliferation & Survival CB10_277 This compound CB10_277->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.

Xenograft Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of this compound is depicted below. This process begins with the implantation of tumor cells and concludes with multi-modal analysis of the harvested tumors.

Xenograft_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth (to ~100-200 mm³) Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Phase (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Size / Time) Monitoring->Endpoint Harvest Tumor Harvest & Tissue Processing Endpoint->Harvest Analysis Pharmacodynamic & Histological Analysis Harvest->Analysis

Caption: Experimental workflow for a xenograft efficacy study.

Experimental Protocols

Protocol: Tumor Growth Inhibition (TGI) Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line with a dysregulated PI3K/AKT/mTOR pathway (e.g., PIK3CA mutant).

  • Immunodeficient mice (e.g., Nude, SCID, or NSG).[5]

  • Matrigel (or similar basement membrane matrix).

  • This compound compound and appropriate vehicle solution.

  • Calipers for tumor measurement.

  • Sterile syringes and needles.[12]

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.[12]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4][6]

  • Treatment Administration:

    • Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).

    • Control Group: Administer the vehicle solution on the same schedule.

  • Data Collection: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[13]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Tumor Excision: At the endpoint, euthanize the mice and carefully excise the tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in 10% neutral buffered formalin for IHC.

Protocol: Western Blot for Phosphorylated AKT (p-AKT)

Objective: To determine if this compound inhibits the PI3K pathway in vivo by measuring the levels of phosphorylated AKT (a key downstream effector) in tumor lysates.[7][8]

Materials:

  • Snap-frozen tumor tissue.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-β-actin.

  • HRP-conjugated secondary antibody.[7]

  • SDS-PAGE gels and transfer membranes (PVDF).[14]

  • Chemiluminescent substrate (ECL).[8]

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the protein lysate.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7][14]

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-AKT antibody overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[8]

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AKT and β-actin (as a loading control).[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.[8]

Protocol: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3

Objective: To assess the effect of this compound on cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) within the tumor tissue.[9]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).[16]

  • Primary antibodies: anti-Ki-67 and anti-cleaved caspase-3.

  • HRP-conjugated secondary antibody and DAB chromogen kit.[17]

  • Hematoxylin (B73222) for counterstaining.[16]

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[16][18]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.[17]

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.[16]

  • Blocking: Block non-specific antibody binding using a serum-based blocking solution.[16]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (either anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C in a humidified chamber.[16]

  • Secondary Antibody and Detection: Wash the slides and apply the HRP-conjugated secondary antibody, followed by the DAB chromogen. This will produce a brown precipitate at the site of the antigen.[17]

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[16]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip using a permanent mounting medium.

  • Analysis: Capture images of multiple fields per tumor section. Quantify the percentage of Ki-67-positive (proliferating) cells or the number of cleaved caspase-3-positive (apoptotic) cells.

Data Presentation

Quantitative data from the xenograft efficacy studies should be summarized in clear, structured tables for easy comparison between treatment groups.

Table: Tumor Growth Inhibition
Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMT/C Ratio (%)*Tumor Growth Inhibition (%)
Vehicle Control10155.2 ± 12.11850.4 ± 150.71000
This compound (25 mg/kg)10153.8 ± 11.8852.1 ± 95.346.153.9
This compound (50 mg/kg)10156.1 ± 13.0345.6 ± 60.218.781.3

*T/C Ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.[19]

Table: Pharmacodynamic Biomarker Analysis
Treatment GroupNRelative p-AKT / Total AKT Ratio (Normalized to Vehicle)Ki-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells/Field ± SEM
Vehicle Control51.0075.3 ± 5.12.1 ± 0.5
This compound (50 mg/kg)50.1815.8 ± 2.918.5 ± 2.3

Logical Relationships in Efficacy Assessment

The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy is fundamental to understanding the action of this compound.

PK_PD_Efficacy PK Pharmacokinetics (PK) (Drug Exposure in Plasma & Tumor) PD Pharmacodynamics (PD) (Target Engagement & Pathway Inhibition e.g., ↓p-AKT) PK->PD Drives Efficacy Efficacy (Tumor Growth Inhibition) PD->Efficacy Leads to

References

Application Notes and Protocols for Assessing CB10-277 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a novel phenyl dimethyltriazene compound with a mechanism of action analogous to the DNA alkylating agent dacarbazine (B1669748). As a prodrug, this compound requires metabolic activation to its monomethyl species to exert its cytotoxic effects. These application notes provide detailed protocols for a suite of assays to characterize the in vitro activity of this compound, focusing on its cytotoxic and pro-apoptotic effects, its ability to induce DNA damage, and its metabolic activation.

Signaling Pathway of this compound and its Analogue Dacarbazine

This compound, similar to dacarbazine, is activated by cytochrome P450 (CYP) enzymes in the liver to form a reactive methyldiazonium ion.[1][2][3] This cation is a potent alkylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[4] This DNA methylation leads to the formation of DNA adducts, which can stall DNA replication and transcription, ultimately triggering DNA damage response pathways, cell cycle arrest, and apoptosis.

CB10-277_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Hepatocyte (Metabolism) cluster_2 Target Cancer Cell CB10_277 This compound (Prodrug) CYP_Enzymes CYP1A1, CYP1A2, CYP2E1 CB10_277->CYP_Enzymes Metabolic Activation Active_Metabolite Reactive Methyldiazonium Ion CYP_Enzymes->Active_Metabolite DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Adducts (O6-methylguanine) DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest In_Vitro_Metabolism_Workflow Start Start: this compound (Prodrug) Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Analyze by LC-MS/MS or HPLC Supernatant->Analysis Result Quantify Parent Compound and Metabolites Analysis->Result

References

Application Notes and Protocols for CB10-277: Monotherapy Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, no specific preclinical or clinical data was found for CB10-277 used in combination with other chemotherapeutic agents. The following application notes and protocols are based on studies of this compound as a single agent.

Application Notes

Background

This compound is a phenyl dimethyltriazene, an analogue of the imidazole (B134444) dimethyltriazene dacarbazine.[1] It has been investigated for its antitumor activity, particularly in malignant melanoma.[2] Like dacarbazine, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Preclinical studies in human melanoma xenografts and rodent tumors indicated that this compound has a similar spectrum and level of activity to dacarbazine.[1]

Mechanism of Action

This compound functions as an alkylating agent. It undergoes metabolic activation, presumably through hepatic microsomal enzymes, to form its corresponding monomethyl species.[1][3] This active metabolite can then transfer a methyl group to cellular macromolecules, most critically DNA. The methylation of DNA, particularly at the O6 position of guanine, can lead to DNA damage, cell cycle arrest, and ultimately apoptosis.

cluster_activation Metabolic Activation (Liver) cluster_cellular Cancer Cell This compound This compound Monomethyl Species Monomethyl Species This compound->Monomethyl Species Metabolic Activation DNA DNA Monomethyl Species->DNA DNA_Damage DNA Methylation (O6-methylguanine) DNA->DNA_Damage Methylation Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Figure 1: Proposed mechanism of action for this compound.
Summary of Preclinical and Clinical Data (Monotherapy)

Preclinical Findings: In preclinical models, this compound demonstrated antitumor activity comparable to dacarbazine. Pharmacokinetic studies in mice treated intravenously at the LD10 (750 mg/m²) showed the parent drug area under the plasma concentration vs. time curve (AUC) to be 142 mM x minutes, with the active monomethyl species having an AUC of 8 mM x minutes.[1]

Clinical Findings: Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound.

  • Phase I (Short Infusion): A study using a short infusion repeated every 21 days showed dose-limiting toxicity of nausea and vomiting at doses ≥ 900 mg/m². Antitumor responses were observed in patients with melanoma, sarcoma, and carcinoid tumors.[1]

  • Phase I (24h Continuous Infusion): To mitigate the nausea and vomiting associated with high peak plasma levels from short infusions, a 24-hour continuous infusion schedule was explored. In this trial, the dose-limiting toxicity was myelosuppression (leucopenia and thrombocytopenia).[4]

  • Phase II (24h Continuous Infusion): A Phase II trial in patients with malignant melanoma using a 24-hour infusion of 12,000 mg/m² every 3 weeks showed only one partial response in 22 assessable patients, indicating that this compound did not have major activity in this schedule for melanoma.[2]

Study PhaseAdministration ScheduleDose Range (mg/m²)Dose-Limiting ToxicityAntitumor Activity Noted
Phase I[1]Short Infusion (q 21 days)80 - 6,000Nausea and VomitingMelanoma, Sarcoma, Carcinoid
Phase I[4]24h Continuous Infusion (q 21 days)4,700 - 15,000MyelosuppressionNot specified as primary outcome
Phase II[2]24h Continuous Infusion (q 21 days)12,000Leucopenia, Thrombocytopenia1 partial response in melanoma

Pharmacokinetic Data Summary

Species/StudyDose (mg/m²)AdministrationParent Drug AUC (mM x min)Monomethyl Metabolite AUC (mM x min)
Mouse[1]750 (LD10)IV1428
Human (Phase I)[1]6,000Short Infusion~7001.8 - 3.7
Human (Phase I)[4]15,00024h Infusion2,3509

Protocols

Representative Protocol for In Vivo Efficacy Study of this compound Monotherapy

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent in a human tumor xenograft model.

Materials:

  • This compound (lyophilized powder)

  • Vehicle for reconstitution (e.g., sterile water for injection, 5% dextrose solution)

  • Immunocompromised mice (e.g., athymic Nude or SCID)

  • Human tumor cells (e.g., melanoma cell line)

  • Matrigel (or similar)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Experimental Workflow:

start Start cell_culture Tumor Cell Culture (e.g., Melanoma) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) tumor_growth->randomization treatment Administer Treatment (e.g., IV Infusion) According to Schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) treatment->monitoring endpoint Continue Until Endpoint (e.g., Tumor Volume Limit or Study Duration) monitoring->endpoint analysis Euthanasia, Tumor Excision, and Data Analysis endpoint->analysis end End analysis->end

Figure 2: General workflow for a xenograft efficacy study.

Methodology:

  • Cell Culture and Implantation:

    • Culture human tumor cells under appropriate conditions.

    • Harvest cells and resuspend in a suitable medium, potentially mixed with Matrigel, to the desired concentration.

    • Subcutaneously implant the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor growth.

    • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Reconstitute this compound in the appropriate vehicle on the day of treatment.

    • Administer this compound or vehicle control to the respective groups. Based on clinical trial data, administration could be via a short intravenous infusion or a continuous 24-hour infusion.[1][4] Dosing would be determined by prior dose-ranging studies in the selected animal model.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status as indicators of toxicity.

    • The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant toxicity.

  • Data Analysis:

    • Compare the tumor growth rates between the this compound treated group and the vehicle control group.

    • Calculate metrics such as Tumor Growth Inhibition (TGI).

    • Analyze body weight changes to assess treatment-related toxicity.

Note on Combination Studies: Should data on combination therapies become available, the above protocol could be adapted to include additional treatment arms. A typical combination study design would include:

  • Vehicle Control

  • This compound monotherapy

  • Chemotherapeutic Agent X monotherapy

  • This compound + Chemotherapeutic Agent X combination therapy

This design allows for the assessment of synergistic, additive, or antagonistic effects of the drug combination compared to the single agents.

References

Application Notes and Protocols for the Long-Term Stability Assessment of CB10-277 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277, a dacarbazine (B1669748) analog identified as 1-p-carboxy-3,3-dimethylphenyltriazine, is a DNA alkylating agent with potential applications in oncology. As with any pharmaceutical compound, ensuring its stability in solution is critical for reliable preclinical studies and eventual clinical use. These application notes provide a comprehensive overview of the factors influencing the stability of this compound in solution and detailed protocols for its long-term stability assessment. Given that specific stability data for this compound is not extensively available in public literature, the following protocols and stability data are based on studies of its parent compound, dacarbazine, which serves as a relevant surrogate.

Data Presentation: Stability of Dacarbazine in Solution

The long-term stability of dacarbazine, and by extension, this compound, is influenced by concentration, temperature, and light exposure. The following tables summarize the stability of dacarbazine solutions under various conditions.

Table 1: Stability of Reconstituted Dacarbazine Solution (11 mg/mL)

Storage ConditionLight ExposureStability Duration (≥90% of initial concentration)Reference
Room Temperature (25°C)Daylight/Fluorescent Light24 hours[1][2]
Refrigerated (2-8°C)Dark96 hours[1][2]

Table 2: Stability of Diluted Dacarbazine Solution (1.40 mg/mL in PVC bags)

Storage ConditionLight ExposureStability Duration (≥90% of initial concentration)Reference
Room Temperature (25°C)Daylight2 hours[1][2]
Room Temperature (25°C)Fluorescent Light24 hours[1][2]
Room Temperature (25°C)Aluminum Foil Wrapped (Dark)72 hours[1][2]
Refrigerated (2-8°C)Dark168 hours (7 days)[1][2]

Key Degradation Products

The primary degradation products of dacarbazine upon exposure to light and hydrolysis are 2-azahypoxanthine (B601068) and 4-diazoimidazole-5-carboxamide (B1208136) (Diazo-IC).[1][3][4][5] The formation of these products, particularly Diazo-IC, has been associated with venous irritation during administration.[6] Therefore, monitoring their formation is a critical aspect of stability studies.

Experimental Protocols

The following are detailed protocols for conducting a comprehensive long-term stability study of this compound in solution.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

  • This compound powder

  • Sterile Water for Injection (SWFI)

  • 5% Dextrose Injection or 0.9% Sodium Chloride Injection

  • Sterile amber glass vials

  • Sterile syringes and needles

  • Calibrated analytical balance

Procedure:

  • Reconstitution (Stock Solution):

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute the powder with a precise volume of SWFI to achieve a target concentration (e.g., 10 mg/mL).

    • Gently swirl the vial until the powder is completely dissolved.

  • Dilution (Working Solution):

    • Withdraw the required volume of the reconstituted stock solution.

    • Aseptically transfer it into a sterile intravenous bag (e.g., PVC or polyolefin) containing 5% Dextrose Injection or 0.9% Sodium Chloride Injection to achieve the final desired concentration (e.g., 1 mg/mL).

    • Mix the solution thoroughly by gentle inversion.

Protocol 2: Long-Term Stability Study Design

Objective: To evaluate the stability of this compound solutions under various storage conditions over an extended period.

Materials:

  • Prepared this compound solutions (reconstituted and diluted)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber with a calibrated light source (ICH Q1B)

  • Amber glass vials and light-protective infusion bags/tubing

Procedure:

  • Sample Allocation:

    • Aliquot the prepared this compound solutions into amber glass vials (for reconstituted solution) and light-protected infusion bags (for diluted solution).

    • Prepare a sufficient number of aliquots for testing at each time point.

  • Storage Conditions:

    • Refrigerated: Store samples at 2-8°C, protected from light.

    • Room Temperature: Store samples at 25°C/60% RH, both protected from light and exposed to controlled fluorescent light.

    • Accelerated: Store samples at 40°C/75% RH, protected from light.

    • Photostability: Expose samples to light conditions as specified in ICH guideline Q1B.

  • Time Points:

    • Define the testing intervals (e.g., 0, 24, 48, 72, 96 hours for short-term and 1, 2, 4 weeks, and 1, 2, 3, 6 months for long-term).

  • Sample Analysis:

    • At each time point, withdraw samples and analyze for:

      • Appearance (color change, precipitation)

      • pH

      • Concentration of this compound (potency)

      • Concentration of known degradation products.

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (based on dacarbazine methods): [7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Ortho-phosphoric acid, pH 5) and acetonitrile (B52724) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 323 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (e.g., 30°C)

Method Validation:

  • The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound Activation and Action

G CB10_277 This compound (Prodrug) Metabolic_Activation Metabolic Activation (CYP450) CB10_277->Metabolic_Activation MTIC Active Metabolite (MTIC) Metabolic_Activation->MTIC Alkylation Guanine Alkylation (O6-methylguanine) MTIC->Alkylation DNA Cellular DNA DNA->Alkylation DNA_Damage DNA Damage Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Stock & Working Solutions Storage Aliquot and Store Samples (Temp, Light, Humidity) Prep->Storage Analysis Analyze at Time Points (HPLC, pH, Appearance) Storage->Analysis Data Evaluate Stability & Determine Shelf-Life Analysis->Data

Caption: Workflow for the long-term stability assessment of this compound.

References

Application Notes and Protocols for CB10-277 Infusion in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial protocols for the investigational anticancer agent CB10-277, a decarbazine analogue. The information is compiled from published Phase I and Phase II clinical trial data.

Introduction

This compound is a phenyl dimethyltriazene that, similar to dacarbazine (B1669748), functions as a prodrug requiring metabolic activation to its active monomethyl species.[1] This active metabolite exerts its cytotoxic effect through DNA alkylation. Clinical investigations have explored the safety, tolerability, and efficacy of this compound, particularly in malignant melanoma.[2] Early trials with short infusion times were limited by nausea and vomiting, which were associated with peak plasma concentrations of the parent drug.[1][3] To optimize the therapeutic window and increase the formation of the active metabolite, a 24-hour continuous infusion schedule was developed and evaluated.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of this compound.

Table 1: this compound Phase I Clinical Trial Parameters (24-Hour Infusion) [3]

ParameterValue
Dose Range Explored 4,700 - 15,000 mg/m²
Recommended Phase II Dose 12,000 mg/m²
Infusion Duration 24 hours
Treatment Cycle Every 21 days
Dose-Limiting Toxicity Myelosuppression (Leucopenia and Thrombocytopenia)
Number of Patients 22
Number of Courses 42

Table 2: this compound Pharmacokinetic Parameters (at the highest dose in Phase I) [3]

ParameterValue
Mean Half-life (t½) of Parent Drug 178 minutes
Area Under the Curve (AUC) - Parent Drug 2,350 mM x minutes
Area Under the Curve (AUC) - Monomethyl Metabolite 9 mM x minutes

Table 3: this compound Phase II Clinical Trial Protocol (Malignant Melanoma) [2]

ParameterValue
Dose 12,000 mg/m²
Infusion Duration 24 hours
Treatment Cycle Every 3 weeks
Number of Patients Entered 28
Major Toxicities Leucopenia and Thrombocytopenia

Signaling Pathway and Mechanism of Action

This compound, as a dacarbazine analogue, is an alkylating agent. Its mechanism of action involves a multi-step process beginning with metabolic activation, primarily in the liver.

This compound Mechanism of Action cluster_bloodstream Bloodstream cluster_liver Liver Cell (Hepatocyte) cluster_cancer_cell Cancer Cell cluster_nucleus Nucleus CB10_277 This compound (Inactive Prodrug) CYP450 Cytochrome P450 (e.g., CYP1A1, CYP1A2, CYP2E1) CB10_277->CYP450 Metabolic Activation MTIC MTIC (Active Metabolite) CYP450->MTIC Methyl_Diazonium Methyl Diazonium Ion (Reactive Electrophile) MTIC->Methyl_Diazonium Spontaneous Decomposition DNA DNA Methylated_DNA Methylated DNA (O6-methylguanine, N7-methylguanine) DNA_Damage DNA Damage & Replication Errors Methylated_DNA->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Methyl_Diazonium->DNA Alkylation/ Methylation

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the published clinical trial data for this compound and general guidelines for the administration of alkylating agents via continuous infusion.

Patient Eligibility and Monitoring Workflow

A systematic workflow is crucial for patient safety and data integrity in clinical trials involving potent cytotoxic agents like this compound.

Patient Workflow Start Patient Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Start->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Discontinue_Treatment Discontinue Treatment Inclusion_Exclusion->Discontinue_Treatment No Baseline_Assessment Baseline Assessment (Physical Exam, Bloodwork, Imaging) Informed_Consent->Baseline_Assessment CB10_277_Infusion This compound Infusion (12,000 mg/m² over 24h) Baseline_Assessment->CB10_277_Infusion Monitoring Continuous Monitoring during Infusion (Vital Signs, Adverse Events) CB10_277_Infusion->Monitoring Post_Infusion_Monitoring Post-Infusion Monitoring (Blood Counts, Toxicity Assessment) Monitoring->Post_Infusion_Monitoring Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Post_Infusion_Monitoring->Response_Assessment Continue_Treatment Continue to Next Cycle (Every 21 days) Response_Assessment->Continue_Treatment Response/Stable Disease Response_Assessment->Discontinue_Treatment Progression/Toxicity Continue_Treatment->CB10_277_Infusion

Figure 2: Patient workflow for this compound clinical trials.

Protocol for Preparation and Administration of this compound 24-Hour Infusion

Disclaimer: This is a generalized protocol based on dacarbazine and temozolomide (B1682018) administration guidelines. The high dose of this compound (12,000 mg/m²) requires careful calculation and adherence to specific clinical trial protocols. Institutional guidelines for handling cytotoxic agents must be strictly followed.

Materials:

  • This compound investigational drug vials

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

  • Appropriate volume infusion bags (e.g., 1000 mL or greater)

  • Sterile syringes and needles

  • Chemotherapy-rated infusion pump and tubing (light-protective tubing may be required)

  • Personal Protective Equipment (PPE): chemotherapy gloves, gown, eye protection

Preparation (to be performed in a biological safety cabinet):

  • Calculate the total dose: Determine the patient's body surface area (BSA) in m² and calculate the total required dose of this compound (Dose = 12,000 mg/m² x BSA).

  • Reconstitution:

    • Based on the vial concentration of the investigational product, calculate the number of vials needed.

    • Reconstitute each vial of this compound with the specified volume of Sterile Water for Injection as per the trial-specific pharmacy manual. Swirl gently to dissolve. Do not shake.

    • The final concentration of the reconstituted solution should be verified against the protocol.

  • Dilution:

    • Withdraw the calculated total volume of reconstituted this compound solution.

    • Add the solution to a pre-filled infusion bag of either 0.9% Sodium Chloride or 5% Dextrose to a final volume appropriate for a 24-hour infusion, as specified in the protocol. The final concentration should be within the stability-tested range.

    • Gently mix the infusion bag.

  • Labeling: Label the infusion bag with patient identifiers, drug name, total dose, total volume, infusion rate, and date/time of preparation and expiration.

Administration:

  • Patient Preparation:

    • Ensure adequate venous access, preferably a central venous catheter, due to the high dose and potential for venous irritation.

    • Administer any protocol-specified premedications (e.g., antiemetics).

  • Infusion Initiation:

    • Prime the infusion tubing with the this compound solution.

    • Connect the tubing to the patient's venous access.

    • Program the infusion pump to deliver the total volume over 24 hours.

  • Monitoring during Infusion:

    • Monitor vital signs at baseline and at regular intervals as per the clinical trial protocol.

    • Closely observe the infusion site for any signs of extravasation (pain, swelling, redness).

    • Monitor the patient for any signs of infusion-related reactions or other acute adverse events.

  • Completion of Infusion:

    • Once the infusion is complete, flush the line with a compatible solution (e.g., 0.9% Sodium Chloride).

    • Disconnect the infusion set and perform site care as per institutional guidelines.

Management of this compound Extravasation

Extravasation of an alkylating agent can cause severe tissue damage. Prompt recognition and management are critical.

  • Stop the infusion immediately.

  • Leave the cannula or needle in place.

  • Attempt to aspirate any residual drug from the cannula and surrounding tissue.

  • Administer a potential antidote as specified by the clinical trial protocol. For some alkylating agents, sodium thiosulfate (B1220275) may be considered.

  • Apply cold compresses to the site for 15-20 minutes, repeated several times a day for the first 24-48 hours, to promote vasoconstriction and limit drug distribution.

  • Elevate the affected limb.

  • Document the event thoroughly and monitor the site closely for signs of necrosis.

Conclusion

The administration of this compound via a 24-hour continuous infusion at a dose of 12,000 mg/m² has been evaluated in clinical trials for its potential antitumor activity. This regimen was designed to optimize the pharmacokinetic profile and minimize toxicities associated with shorter infusions. The protocols outlined above provide a framework for the clinical application of this compound, emphasizing careful preparation, administration, and patient monitoring. Adherence to specific clinical trial protocols and institutional safety guidelines is paramount for the safe and effective use of this investigational agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CB10-277 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming CB10-277 resistance in cancer cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Disclaimer: this compound is a dacarbazine (B1669748) analogue. As specific data on this compound resistance is limited, the following information is largely based on studies of dacarbazine and other temozolomide-like alkylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a DNA alkylating agent. After metabolic activation, it introduces methyl groups onto DNA, primarily at the O6 position of guanine. This O6-methylguanine (O6-MeG) adduct is a cytotoxic lesion that, if unrepaired, leads to DNA double-strand breaks and ultimately, cancer cell death.

Q2: What is the most common mechanism of resistance to this compound?

The most well-documented mechanism of resistance to this compound and similar alkylating agents is the overexpression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a "suicide" enzyme that removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues. This action repairs the DNA lesion before it can trigger cell death, thereby conferring resistance to the drug.[1][2][3][4][5]

Q3: Are there other mechanisms of resistance to this compound?

Yes, other mechanisms that can contribute to resistance, often in conjunction with MGMT activity, include:

  • Mismatch Repair (MMR) Deficiency: A deficient MMR system can fail to recognize the O6-MeG:T mispairs that arise during DNA replication, preventing the induction of apoptosis and leading to tolerance of the DNA damage.[1][6][7]

  • Base Excision Repair (BER) Pathway: The BER pathway can be involved in the repair of other DNA adducts formed by alkylating agents, and its upregulation may contribute to resistance.[1]

  • Alterations in Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can promote cell survival and override the cytotoxic effects of this compound.[8][9][10][11][12]

Troubleshooting Guides

Problem 1: Cells show high viability in MTT/MTS assays despite treatment with this compound.

This is a common indication of drug resistance. The following troubleshooting steps can help identify the underlying cause.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Steps
High MGMT expression 1. Assess MGMT protein levels: Perform Western blot or immunohistochemistry (IHC) to compare MGMT protein levels in your resistant cells versus sensitive control cells. 2. Measure MGMT activity: Use an MGMT activity assay to determine the functional capacity of the enzyme in cell lysates. 3. Inhibit MGMT: Treat cells with an MGMT inhibitor, such as O6-benzylguanine (O6-BG), in combination with this compound to see if sensitivity is restored.[13][14][15]
Mismatch Repair (MMR) Deficiency 1. Assess MMR protein levels: Perform Western blot for key MMR proteins (e.g., MLH1, MSH2). Loss of expression can indicate a deficient pathway. 2. Microsatellite Instability (MSI) testing: Analyze MSI status as a functional readout of MMR deficiency.
Activation of Pro-Survival Signaling 1. Assess pathway activation: Use Western blot to check for phosphorylation of key proteins in the PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK) pathways. 2. Use pathway inhibitors: Combine this compound with specific inhibitors of the PI3K/Akt or MAPK/ERK pathways to determine if this restores sensitivity.[8][9][11]
Assay-related issues 1. Inconsistent results: Ensure proper mixing of cells during seeding and reagents during the assay. Edge effects in 96-well plates can also lead to variability.[2][16][17][18] 2. Compound interference: Test if this compound directly reduces the MTT reagent in a cell-free system. If so, consider alternative viability assays like crystal violet or trypan blue exclusion.[16][19]
Problem 2: Western blot for MGMT shows no or weak signal.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Low protein expression 1. Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg). 2. Use a positive control: Include a cell lysate known to express high levels of MGMT.
Poor antibody performance 1. Optimize antibody concentration: Titrate the primary antibody to find the optimal dilution. 2. Check antibody specifications: Ensure the antibody is validated for Western blotting and the species you are using. 3. Use a fresh antibody aliquot.
Inefficient protein transfer 1. Verify transfer: Use Ponceau S staining to visualize total protein on the membrane after transfer. 2. Optimize transfer conditions: For large proteins like MGMT (~22 kDa, but can run higher), ensure adequate transfer time and appropriate membrane pore size (0.45 µm).
Inappropriate blocking 1. Try different blocking agents: Switch between non-fat dry milk and bovine serum albumin (BSA), as some antibodies work better with a specific blocking agent.[20][21][22][23][24]

Data Presentation

Table 1: IC50 Values for Dacarbazine in Human Melanoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dacarbazine (a close analog of this compound) in different human melanoma cell lines, demonstrating the variability in sensitivity.

Cell LineExposure Time (h)IC50 (µM)Reference
A375721113[25]
A37524>1000[3]
A37548~100[3]
A37572~10[3]
MNT-124~500[3]
MNT-148~200[3]
MNT-172~100[3]
B16F10Not Specified1395[26]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability after treatment with this compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (and other inhibitors as needed)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for MGMT and Signaling Proteins

This protocol is for detecting the expression levels of MGMT and key signaling proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-MGMT, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

MGMT Activity Assay (Radiochemical Method)

This is a highly sensitive method to measure the functional activity of MGMT.

Materials:

  • Cell lysates

  • [³H]-methylated DNA substrate

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell extracts from an equal number of cells for each condition.

  • Incubate a defined amount of cell extract with a known amount of [³H]-methylated DNA substrate in the reaction buffer.

  • After the reaction, precipitate the DNA by adding cold TCA.

  • The [³H]-methyl group transferred to the MGMT protein will remain in the supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the amount of methyl groups transferred, which corresponds to the MGMT activity.

Mandatory Visualizations

cluster_0 This compound Mechanism of Action and Resistance CB10_277 This compound (inactive) Metabolic_Activation Metabolic Activation (CYP450) CB10_277->Metabolic_Activation Active_Metabolite Active Metabolite (Methylating Agent) Metabolic_Activation->Active_Metabolite DNA Cellular DNA Active_Metabolite->DNA Methylation O6_MeG O6-methylguanine (Cytotoxic Lesion) DNA->O6_MeG DNA_DSB DNA Double-Strand Breaks O6_MeG->DNA_DSB During Replication MGMT MGMT (DNA Repair Enzyme) O6_MeG->MGMT Repair Apoptosis Apoptosis DNA_DSB->Apoptosis Repaired_DNA Repaired DNA MGMT->Repaired_DNA Resistance Drug Resistance Repaired_DNA->Resistance

Caption: this compound activation, DNA damage, and MGMT-mediated resistance pathway.

cluster_1 Experimental Workflow for Investigating this compound Resistance Start Start: Resistant vs. Sensitive Cell Lines MTT Cell Viability Assay (MTT) Start->MTT Western_Blot Western Blot Start->Western_Blot MGMT_Activity MGMT Activity Assay Start->MGMT_Activity IC50 Determine IC50 MTT->IC50 Protein_Levels Assess Protein Levels (MGMT, p-Akt, etc.) Western_Blot->Protein_Levels Enzyme_Function Measure Enzyme Function MGMT_Activity->Enzyme_Function Inhibitor_Studies Inhibitor Studies (e.g., O6-BG, PI3Ki) IC50->Inhibitor_Studies Protein_Levels->Inhibitor_Studies Enzyme_Function->Inhibitor_Studies Conclusion Conclusion: Identify Resistance Mechanism Inhibitor_Studies->Conclusion

Caption: Workflow for characterizing this compound resistance mechanisms.

cluster_2 Signaling Pathways Contributing to this compound Resistance Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Cell_Survival Increased Cell Survival Akt->Cell_Survival Resistance This compound Resistance Cell_Survival->Resistance Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Proliferation->Resistance

Caption: PI3K/Akt and MAPK/ERK pathways in drug resistance.

References

Technical Support Center: Managing CB10-277-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific clinical data on the management of nausea and vomiting induced by CB10-277 is limited to early-phase trials conducted in the 1990s. The following troubleshooting guides and FAQs are based on the known profile of its parent compound, dacarbazine, and current evidence-based guidelines for managing chemotherapy-induced nausea and vomiting (CINV) from moderately and highly emetogenic agents.

Frequently Asked Questions (FAQs)

Q1: What is the expected emetogenic potential of this compound?

A1: this compound is an analog of dacarbazine. Dacarbazine is classified as a chemotherapeutic agent with high emetogenic potential (>90% risk of inducing vomiting without prophylaxis).[1][2][3] Early clinical trials with this compound identified nausea and vomiting as dose-limiting toxicities, which aligns with the profile of a highly emetogenic agent. Therefore, it is crucial to assume a high emetic risk and initiate robust prophylactic antiemetic therapy.

Q2: What are the primary mechanisms of chemotherapy-induced nausea and vomiting (CINV)?

A2: CINV is a complex process involving both central and peripheral pathways. Key neurotransmitters and their receptors play crucial roles:

  • Serotonin (B10506) (5-HT3) receptors: Located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brain.[4] Chemotherapy can damage enterochromaffin cells in the gut, causing a release of serotonin, which stimulates vagal afferent nerves and the CTZ, triggering acute nausea and vomiting.[5]

  • Neurokinin-1 (NK1) receptors: Located in the brain's vomiting center. Substance P is the natural ligand for the NK1 receptor. This pathway is a primary mediator of delayed-phase CINV (occurring 24 hours or more after chemotherapy).[5]

  • Dopamine (B1211576) (D2) receptors: Located in the CTZ. Antagonizing these receptors can reduce emetic signals.[4]

Q3: What is the recommended prophylactic antiemetic regimen for a highly emetogenic agent like this compound?

A3: For highly emetogenic chemotherapy, a multi-drug regimen is the standard of care to target different pathways.[5][6] The American Society of Clinical Oncology (ASCO) and the National Comprehensive Cancer Network (NCCN) recommend a three or four-drug combination:[6]

  • A Neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant, fosaprepitant, netupitant).

  • A Serotonin (5-HT3) receptor antagonist (e.g., ondansetron, granisetron, palonosetron).

  • Dexamethasone (B1670325) (a corticosteroid).

  • Olanzapine (an atypical antipsychotic with multi-receptor antagonism) may be added to the three-drug regimen, particularly for patients at high risk of CINV.[6][7]

This combination should be administered prior to the initiation of the this compound infusion.

Troubleshooting Guides

Issue 1: Breakthrough Nausea and Vomiting Despite Prophylaxis

Problem: The subject is experiencing nausea or vomiting within the first 5 days of this compound administration, despite receiving the recommended prophylactic regimen.

Troubleshooting Steps:

  • Assess the Severity: Quantify the severity of the nausea (e.g., on a scale of 0-10) and the number of emetic episodes in the last 24 hours.

  • Administer "Rescue" Medication: It is unlikely that the breakthrough symptoms will respond to an agent from the same drug class already used for prophylaxis.[8]

    • Provide a rescue antiemetic from a different class. Olanzapine is a recommended agent for breakthrough CINV if not used prophylactically.[7][8][9]

    • Dopamine receptor antagonists like prochlorperazine (B1679090) or metoclopramide (B1676508) are also options.[4]

    • Benzodiazepines (e.g., lorazepam) can be added to reduce anxiety and anticipatory nausea.[1]

  • Re-evaluate for Subsequent Cycles:

    • If breakthrough CINV occurred, the antiemetic regimen for the next cycle of this compound must be escalated.[9]

    • If a four-drug regimen was not used initially, add the fourth agent (e.g., olanzapine).

    • Ensure the timing and dosage of the prophylactic regimen were correct.

  • Consider Non-Pharmacological Interventions: Advise on strategies such as eating small, frequent meals, avoiding spicy or fatty foods, and ensuring adequate hydration.[10]

Issue 2: Delayed Nausea and Vomiting

Problem: The subject develops nausea and vomiting more than 24 hours after receiving this compound.

Troubleshooting Steps:

  • Confirm Adherence to Prophylaxis Schedule: Delayed CINV is primarily mediated by the Substance P/NK1 pathway. Verify that the subject completed the full course of their NK1 receptor antagonist and dexamethasone on days 2 and 3 as prescribed.

  • Initiate Scheduled Rescue Medication: Treat with an agent effective for delayed CINV. Dopamine antagonists (e.g., metoclopramide) with or without dexamethasone can be effective.[1] Olanzapine has also demonstrated efficacy in this setting.

  • Plan for Future Cycles: For the next cycle, ensure a robust prophylactic regimen targeting delayed CINV is in place from the start. A combination of an NK1 receptor antagonist and dexamethasone is critical. Palonosetron, a 5-HT3 antagonist with a longer half-life, may also be beneficial.[5]

Data Presentation

Table 1: Emetogenic Potential of Intravenous Chemotherapy Agents

Emetogenic RiskIncidence of Emesis (Without Prophylaxis)Example Agents
High >90%Cisplatin, Dacarbazine , Cyclophosphamide >1500 mg/m², Mechlorethamine
Moderate 30% - 90%Carboplatin, Oxaliplatin, Doxorubicin, Ifosfamide
Low 10% - 30%Paclitaxel, Docetaxel, Etoposide, Gemcitabine
Minimal <10%Vincristine, Vinblastine, Bleomycin, Rituximab
Source: Adapted from ASCO and NCCN guidelines.[3][6]

Table 2: Major Classes of Antiemetic Agents for CINV

Drug ClassMechanism of ActionExamplesPrimary Target Phase
5-HT3 Receptor Antagonists Blocks serotonin peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.Ondansetron, Granisetron, PalonosetronAcute
NK1 Receptor Antagonists Blocks the binding of Substance P at NK1 receptors in the central nervous system.Aprepitant, Fosaprepitant, NetupitantAcute & Delayed
Corticosteroids Anti-inflammatory effects; mechanism in CINV is not fully understood but enhances the efficacy of other antiemetics.DexamethasoneAcute & Delayed
Atypical Antipsychotics Blocks multiple neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2a, 5-HT3).OlanzapineAcute & Delayed
Dopamine Receptor Antagonists Antagonizes D2 receptors in the chemoreceptor trigger zone.Metoclopramide, ProchlorperazineBreakthrough / Refractory
Benzodiazepines Anxiolytic effects; useful for anticipatory nausea and anxiety.Lorazepam, AlprazolamAnticipatory

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound-Induced Emesis in the Musk Shrew

  • Objective: To characterize the emetic potential of this compound and evaluate the efficacy of a prophylactic antiemetic combination in a relevant animal model. The musk shrew is a validated model as it possesses an emetic reflex.[11]

  • Methodology:

    • Animal Model: Adult male musk shrews (Suncus murinus).

    • Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Groups (n=8 per group):

      • Group A: Vehicle control (e.g., saline)

      • Group B: this compound at a therapeutically relevant dose.

      • Group C: Antiemetic regimen (e.g., NK1 antagonist + 5-HT3 antagonist) + Vehicle.

      • Group D: Antiemetic regimen + this compound.

    • Procedure:

      • Acclimatize animals for 7 days.

      • On Day 0, administer the antiemetic regimen (or its vehicle) intraperitoneally 30 minutes prior to the administration of this compound (or its vehicle).

      • Immediately after injection, place shrews in individual observation chambers and video record for 24 hours to assess acute emesis.

      • Continue video recording for up to 72 hours to assess delayed emesis.

    • Endpoints:

      • Primary: Number of retches and vomits (emetic episodes).

      • Secondary: Latency to the first emetic episode, food and water intake, body weight changes.

    • Data Analysis: Compare the number of emetic episodes between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Protocol 2: Phase II Clinical Trial of a Four-Drug Antiemetic Regimen for this compound

  • Objective: To evaluate the efficacy of a four-drug combination (NK1 antagonist, 5-HT3 antagonist, dexamethasone, and olanzapine) in preventing CINV in subjects receiving this compound.

  • Design: A single-arm, open-label Phase II study. This design is appropriate to establish efficacy before a larger randomized trial.

  • Inclusion Criteria:

    • Subjects with a confirmed malignancy for which this compound is being investigated.

    • Chemotherapy-naïve subjects to avoid confounding from prior CINV experiences.

    • Adequate organ function.

  • Methodology:

    • Antiemetic Regimen:

      • Day 1: Aprepitant (or other NK1 antagonist), Ondansetron (or other 5-HT3 antagonist), Dexamethasone, and Olanzapine administered prior to this compound infusion.

      • Days 2-4: Continued daily doses of Aprepitant (if applicable), Dexamethasone, and Olanzapine.

    • Data Collection:

      • Subjects will complete a daily diary for 5 days post-chemotherapy.

      • The diary will record: number of vomiting episodes, severity of nausea (using a Visual Analog Scale), and any use of rescue antiemetic medication.

    • Endpoints:

      • Primary: Complete Response (CR) rate, defined as no emetic episodes and no use of rescue medication in the overall phase (0-120 hours post-chemotherapy).

      • Secondary: CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases; proportion of subjects with no significant nausea.

    • Statistical Analysis: The primary endpoint (CR rate) will be calculated with a 95% confidence interval. The study will be powered to distinguish between a pre-specified poor outcome and a good outcome.

Visualizations

CINV_Pathway cluster_peripheral Peripheral Pathway (Gut) cluster_central Central Pathway (Brain) cluster_receptors Key Receptors Chemo This compound EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage Serotonin Serotonin (5-HT3) Release EC_Cells->Serotonin Vagal Vagal Afferent Nerve Serotonin->Vagal Stimulates CTZ Chemoreceptor Trigger Zone (CTZ) Vagal->CTZ Signal VC Vomiting Center (NTS) CTZ->VC Signal R_5HT3 5-HT3 R_D2 Dopamine D2 Emesis Emesis VC->Emesis Emetic Reflex R_NK1 NK1

Caption: Primary signaling pathways of chemotherapy-induced nausea and vomiting (CINV).

Preclinical_Workflow start Start: Acclimatize Musk Shrews (7 days) grouping Randomize into 4 Groups (Vehicle, this compound, Antiemetic, Combo) start->grouping dosing Administer Antiemetic (or Vehicle) 30 min prior to This compound (or Vehicle) grouping->dosing observe_acute Video Record & Observe for Acute Emesis (0-24 hours) dosing->observe_acute observe_delayed Continue Observation for Delayed Emesis (24-72 hours) observe_acute->observe_delayed data_collection Record: Emetic Episodes, Food/Water Intake, Body Weight observe_delayed->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Evaluate Antiemetic Efficacy analysis->end

Caption: Experimental workflow for a preclinical antiemetic efficacy study.

Troubleshooting_Logic start Patient to receive this compound prophylaxis Administer Prophylactic Antiemetics (NK1-RA + 5-HT3-RA + Dex +/- Olanzapine) start->prophylaxis monitor Monitor for N&V (0-120 hours) prophylaxis->monitor decision Breakthrough N&V Occurs? monitor->decision no_nv No: Continue Monitoring & Complete Prophylaxis Schedule decision->no_nv No yes_nv Yes: Assess Severity decision->yes_nv Yes rescue Administer Rescue Medication (e.g., Olanzapine, Metoclopramide) yes_nv->rescue reassess Re-evaluate for Next Cycle rescue->reassess escalate Escalate Prophylactic Regimen (e.g., add Olanzapine if not used) reassess->escalate

Caption: Logical workflow for troubleshooting this compound-induced CINV.

References

Technical Support Center: CB10-277 Infusion Schedule Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the infusion schedule for CB10-277 to enhance efficacy and manage toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for optimizing the infusion schedule of this compound?

The primary goal for optimizing the this compound infusion schedule is to maximize the formation of its active metabolite while minimizing dose-limiting toxicities.[1][2] Early clinical studies revealed that short infusions resulted in high peak plasma concentrations of the parent drug, leading to severe nausea and vomiting.[1][3] A 24-hour continuous infusion schedule was explored to circumvent these high peak levels, aiming for a more favorable pharmacokinetic profile that increases the production of the presumed active monomethyl metabolite.[1]

Q2: What is the established mechanism of action for this compound?

This compound is a dacarbazine (B1669748) analog, specifically a phenyl dimethyltriazene. Its antitumor activity is not inherent to the parent drug itself but requires metabolic activation.[3] Through this process, this compound is converted to its corresponding monomethyl species, which is the active agent responsible for its therapeutic effects.[3]

Q3: What are the key differences in toxicity profiles between short and continuous this compound infusions?

The toxicity profiles of short versus continuous infusions of this compound differ significantly:

  • Short Infusion: The dose-limiting toxicities are severe nausea and vomiting, which are directly related to the high peak plasma levels of the parent drug.[1][3] Another common side effect is a flushing or warm sensation.[3]

  • 24-Hour Continuous Infusion: The dose-limiting toxicity shifts to myelosuppression, specifically leucopenia and thrombocytopenia.[1] While nausea and vomiting still occur, they are generally more manageable with standard antiemetic therapy.[1] Other less severe toxicities include diarrhea, hallucinations, malaise, muscle ache, headache, and flushing.[1]

Troubleshooting Guide

Problem: Excessive nausea and vomiting are observed during a short infusion protocol.

  • Probable Cause: High peak plasma concentrations of the parent this compound compound are likely responsible for the severe emetic effects.[1][3]

  • Suggested Solution:

    • Transition to a 24-hour continuous infusion schedule. This has been shown to reduce the severity of nausea and vomiting, making it more manageable with routine antiemetics.[1]

    • Ensure adequate premedication with antiemetic agents prior to and during the infusion.

    • Monitor the patient closely and adjust the antiemetic regimen as needed.

Problem: The desired therapeutic effect is not being achieved with the current dosing schedule.

  • Probable Cause: The plasma levels of the active monomethyl metabolite may be insufficient.[3] Preclinical studies in mice indicated that the dose-limiting toxicities of short infusions occurred at suboptimal levels of this active species.[1]

  • Suggested Solution:

    • Consider switching to a 24-hour continuous infusion. This schedule has been associated with a more favorable production of the monomethyl metabolite compared to short infusions.[1]

    • Evaluate the pharmacokinetics in your experimental model to confirm that the active metabolite is being generated and maintained at therapeutic concentrations. The area under the concentration-time curve (AUC) for the monomethyl metabolite is a key parameter to monitor.[1]

Problem: Significant myelosuppression is observed with the 24-hour continuous infusion.

  • Probable Cause: Myelosuppression (leucopenia and thrombocytopenia) is the known dose-limiting toxicity for the 24-hour continuous infusion schedule of this compound.[1]

  • Suggested Solution:

    • Monitor complete blood counts (CBC) regularly throughout the treatment cycle.

    • If severe myelosuppression occurs, consider dose reduction in subsequent cycles. The recommended Phase II dose was established at 12,000 mg/m² given by 24-hour continuous infusion.[1]

    • Ensure a sufficient recovery period between treatment cycles, typically 21 days.[1]

Data Presentation

Table 1: Comparison of this compound Infusion Schedules from Phase I Trial

ParameterShort Infusion24-Hour Continuous Infusion
Dose-Limiting Toxicity Nausea and Vomiting[1][3]Myelosuppression (Leucopenia and Thrombocytopenia)[1]
Rationale for Schedule Change Avoid high peak plasma levels of parent drug causing severe nausea and vomiting.[1]Increase production of the active monomethyl metabolite.[1]
Recommended Phase II Dose Not established due to toxicity.12,000 mg/m² every 21 days[1]
Mean Half-life (Parent Drug) Not specified178 minutes[1]
AUC at Highest Dose (Parent Drug) 700 mM x minutes (at 6,000 mg/m²)[3]2,350 mM x minutes[1]
AUC at Highest Dose (Monomethyl Metabolite) 1.8 and 3.7 mM x minutes (at 6,000 mg/m²)[3]9 mM x minutes[1]

Experimental Protocols

Protocol: Phase I Dose-Escalation Study for 24-Hour Continuous Infusion of this compound

  • Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose of this compound administered as a 24-hour continuous intravenous infusion.

  • Patient Population: Patients with advanced solid tumors for whom standard therapy is no longer effective.

  • Study Design:

    • Enroll cohorts of 3-6 patients at escalating dose levels of this compound.

    • Administer this compound as a continuous intravenous infusion over 24 hours.

    • Repeat treatment cycles every 21 days.

    • Monitor patients for toxicity using a standardized grading system (e.g., WHO or CTCAE).

    • Define dose-limiting toxicity (DLT) (e.g., severe myelosuppression, unmanageable non-hematological toxicity).

    • Escalate the dose in subsequent cohorts if no DLTs are observed. If DLTs are observed, expand the cohort to confirm the MTD.

  • Pharmacokinetic Analysis:

    • Collect plasma samples at predefined time points during and after the infusion.

    • Analyze plasma concentrations of the parent this compound and its monomethyl metabolite using a validated analytical method (e.g., HPLC).

    • Calculate key pharmacokinetic parameters, including half-life (t1/2) and area under the concentration-time curve (AUC).

Visualizations

G cluster_0 This compound Metabolic Activation This compound (Parent Drug) This compound (Parent Drug) Metabolic Activation Metabolic Activation This compound (Parent Drug)->Metabolic Activation Monomethyl Species (Active Metabolite) Monomethyl Species (Active Metabolite) Metabolic Activation->Monomethyl Species (Active Metabolite) Antitumor Activity Antitumor Activity Monomethyl Species (Active Metabolite)->Antitumor Activity G cluster_1 Dose Escalation Workflow start Start enroll Enroll Patient Cohort start->enroll infuse Administer 24h Infusion enroll->infuse monitor Monitor for DLT infuse->monitor dlt_check DLT Observed? monitor->dlt_check expand Expand Cohort dlt_check->expand Yes escalate Escalate Dose dlt_check->escalate No mtd Determine MTD expand->mtd end End mtd->end escalate->enroll

References

Technical Support Center: Troubleshooting CB10-277 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with the investigational compound CB10-277. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions for preparing and handling this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a synthetic derivative of dimethylphenyl-triazene.[1][2] Compounds of this class are often hydrophobic and exhibit low aqueous solubility. While specific data for this compound is not publicly available, its structural analog, dacarbazine, is known to be slightly soluble in methanol (B129727) and ethanol (B145695) but insoluble in water.[3][4] It is also soluble in acidic solutions. Therefore, it is anticipated that this compound will demonstrate poor solubility in aqueous buffers and may require organic solvents for initial dissolution.

Q2: My this compound precipitated when I diluted my DMSO stock in my aqueous experimental buffer. Why did this happen?

This is a common phenomenon known as "precipitation upon dilution." this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is introduced into an aqueous environment, the abrupt change in solvent polarity can cause the compound to crash out of solution.

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

For initial stock solution preparation, it is recommended to start with a high-purity, anhydrous organic solvent. Based on the properties of similar compounds, the following solvents can be considered:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic molecules.

  • Ethanol: A less polar option that may be suitable for certain applications.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent.

It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can have off-target effects on cells or assays.

Q4: Can I use heating or sonication to dissolve my this compound?

Gentle heating (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the dissolution of challenging compounds. However, it is essential to first verify the thermal stability of this compound, as prolonged or excessive heat can lead to degradation. When employing these methods, use short bursts of sonication and gentle warming, and always visually inspect the solution for any signs of degradation, such as a color change.

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: this compound powder does not dissolve in the chosen organic solvent.
  • Possible Cause: The concentration of this compound is too high for the selected solvent.

  • Troubleshooting Steps:

    • Try decreasing the concentration of the stock solution.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Use a bath sonicator for 5-10 minutes to aid dissolution.

    • If the compound remains insoluble, test alternative organic solvents such as DMF or N-methyl-2-pyrrolidone (NMP).

Issue 2: The this compound solution is hazy or contains visible particulates after dilution in an aqueous buffer.
  • Possible Cause: Precipitation of the compound due to low aqueous solubility.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.

    • Optimize the Dilution Method: Instead of adding a small volume of concentrated stock directly to the aqueous buffer, perform serial dilutions in the organic solvent first to lower the concentration before the final aqueous dilution. Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing.

    • Use a Co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) into your final aqueous solution can improve the solubility of hydrophobic compounds.

    • Adjust the pH: Since triazene (B1217601) compounds can have basic properties, adjusting the pH of the aqueous buffer to be more acidic may enhance the solubility of this compound.

    • Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Issue 3: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility and/or precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Solubility in Media: Prepare the final working concentration of this compound in the cell culture medium and visually inspect for any precipitation over the time course of your experiment.

    • Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.

    • Use of Excipients: For in vivo studies or more complex in vitro models, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityNotes
WaterPoorExpected to be insoluble in neutral aqueous solutions.
PBS (pH 7.4)PoorSimilar to water; precipitation is likely upon dilution of an organic stock.
DMSOGood to ExcellentA common solvent for creating high-concentration stock solutions.
EthanolModerateMay be a suitable alternative to DMSO for some applications.
MethanolModerateSimilar to ethanol.
Acidic Buffer (e.g., pH 5.0)Moderate to GoodThe basic nature of the triazene moiety may lead to increased solubility at lower pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO needed to achieve a 10 mM stock solution.

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Troubleshooting Precipitation Upon Dilution into Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous experimental buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Serial Dilution in DMSO: Prepare intermediate dilutions of your 10 mM stock solution in pure DMSO (e.g., 1 mM, 100 µM).

  • Dilution into Aqueous Buffer:

    • Dispense the required volume of your aqueous buffer into a sterile tube.

    • While vortexing the aqueous buffer, add the desired volume of the intermediate this compound DMSO solution dropwise.

  • Visual Inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.

  • Incubation (Optional): To assess stability over time, incubate the final solution at the experimental temperature (e.g., 37°C) and check for precipitation at various time points.

Mandatory Visualization

G cluster_start Start cluster_dissolution Initial Dissolution cluster_troubleshooting_dissolution Troubleshooting cluster_dilution Aqueous Dilution cluster_troubleshooting_precipitation Troubleshooting cluster_end End start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve check_dissolution Clear Solution? dissolve->check_dissolution troubleshoot_dissolution Decrease Concentration Gentle Warming (37°C) Sonication check_dissolution->troubleshoot_dissolution No dilute Dilute in Aqueous Buffer check_dissolution->dilute Yes troubleshoot_dissolution->dissolve check_precipitation Precipitation? dilute->check_precipitation troubleshoot_precipitation Lower Final Concentration Optimize Dilution Method Use Co-solvent/Surfactant Adjust pH check_precipitation->troubleshoot_precipitation Yes end_success Soluble Working Solution check_precipitation->end_success No troubleshoot_precipitation->dilute

Caption: Workflow for dissolving and troubleshooting this compound solubility.

G cluster_pathway Hypothesized Signaling Pathway Inhibition by this compound receptor Cell Surface Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response cb10_277 This compound cb10_277->downstream_kinase inhibition Inhibition

Caption: Hypothesized signaling pathway inhibition by this compound.

References

improving the therapeutic index of CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB10-277. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a phenyl dimethyltriazene and an analog of the chemotherapeutic agent dacarbazine. Its antitumor activity is not inherent to the parent drug but requires metabolic activation.[1] In the body, this compound is metabolized to its corresponding monomethyl species, which is the presumed active agent responsible for its cytotoxic effects.[1][2]

Q2: What are the common dose-limiting toxicities observed with this compound administration?

The dose-limiting toxicities of this compound are dependent on the administration schedule. In studies using a short intravenous infusion, the primary dose-limiting toxicities were severe nausea and vomiting.[1][2] These side effects appeared to be associated with high peak plasma concentrations of the parent drug.[2] However, when administered as a 24-hour continuous infusion, the dose-limiting toxicity shifts to myelosuppression, specifically leucopenia and thrombocytopenia.[2] Nausea and vomiting were still present with continuous infusion but were generally manageable with standard antiemetic therapy.[2]

Q3: How can the therapeutic index of this compound be improved?

Based on clinical trial data, modifying the administration schedule is a key strategy for improving the therapeutic index of this compound. Shifting from a short infusion to a 24-hour continuous infusion helps to avoid high peak plasma levels of the parent drug, which are linked to severe nausea and vomiting.[2] This extended infusion schedule allows for the administration of a higher total dose, leading to a more favorable pharmacokinetic profile with increased levels of the active monomethyl metabolite relative to the parent drug.[2]

Q4: What pharmacokinetic parameters of this compound are known?

Pharmacokinetic studies have been conducted for this compound. The mean half-life (t1/2) of the parent drug when administered as a 24-hour continuous infusion is approximately 178 minutes.[2] The area under the concentration-time curve (AUC) is dose-dependent. At the highest tested dose of 15,000 mg/m², the AUC for the parent drug was 2,350 mM x minutes, and for the active monomethyl metabolite, it was 9 mM x minutes.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High incidence of severe nausea and vomiting in animal models. High peak plasma concentration of the parent this compound compound due to rapid infusion.Switch to a continuous infusion protocol over a longer duration (e.g., 24 hours) to maintain lower, more stable plasma concentrations of the parent drug.[2]
Observed myelosuppression (leucopenia, thrombocytopenia). This is the expected dose-limiting toxicity with a continuous infusion schedule.[2]Monitor complete blood counts regularly. If severe, consider dose reduction in subsequent cycles or adjusting the treatment schedule.
Suboptimal antitumor activity in preclinical models. Insufficient formation of the active monomethyl metabolite.Consider a continuous infusion schedule, which has been shown to produce a more favorable ratio of the active metabolite to the parent drug.[2] Ensure the metabolic competency of the preclinical model (e.g., appropriate liver enzyme function).
Unexpected off-target toxicities. Potential for off-target effects of the parent drug or its metabolites.Evaluate the expression of the target antigen if considering an antibody-drug conjugate approach for more targeted delivery. While this compound is a small molecule, future development could involve targeted delivery systems.

Experimental Protocols

Protocol: 24-Hour Continuous Infusion for In Vivo Studies

This protocol is based on the findings from a clinical study that demonstrated an improved therapeutic index with a continuous infusion schedule.[2]

  • Preparation: Dissolve this compound in a suitable vehicle for intravenous administration. The final concentration should be calculated based on the total dose to be administered over 24 hours and the infusion rate of the pump.

  • Animal Model: Use an appropriate animal model with a surgically implanted catheter for continuous infusion.

  • Administration:

    • Connect the infusion pump to the catheter.

    • Set the infusion pump to deliver the total calculated dose of this compound continuously over a 24-hour period.

    • The recommended Phase II dose in the human clinical trial was 12,000 mg/m² given by 24-hour continuous infusion.[2] Dose adjustments for preclinical models will be necessary.

  • Monitoring:

    • Monitor animals for signs of toxicity, including changes in weight, behavior, and activity levels.

    • Collect blood samples at predetermined time points to monitor for myelosuppression (complete blood counts).

    • Pharmacokinetic analysis can be performed by collecting plasma samples to measure the concentrations of this compound and its monomethyl metabolite.

  • Follow-up: Repeat the treatment cycle as required by the study design. The clinical trial repeated the infusion every 21 days.[2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound with 24-Hour Continuous Infusion [2]

ParameterValue
Mean Half-life (t1/2) of Parent Drug 178 minutes
AUC of Parent Drug (at 15,000 mg/m²) 2,350 mM x minutes
AUC of Monomethyl Metabolite (at 15,000 mg/m²) 9 mM x minutes

Table 2: Dose-Limiting Toxicities of this compound [1][2]

Administration ScheduleDose-Limiting Toxicity
Short Infusion Nausea and Vomiting
24-Hour Continuous Infusion Myelosuppression (Leucopenia and Thrombocytopenia)

Visualizations

G cluster_0 Metabolic Activation of this compound cluster_1 Therapeutic and Toxic Effects CB10_277 This compound (Parent Drug) Metabolite Monomethyl Metabolite (Active Species) CB10_277->Metabolite Metabolic Activation (e.g., in Liver) Toxicity Toxicity (Nausea, Vomiting, Myelosuppression) CB10_277->Toxicity High Peak Concentration Antitumor Antitumor Activity Metabolite->Antitumor Metabolite->Toxicity Myelosuppression G cluster_0 Experimental Workflow: Improving Therapeutic Index Start Start: High Toxicity with Short Infusion Hypothesis Hypothesis: Toxicity is related to peak plasma concentration Start->Hypothesis Experiment Experiment: Administer this compound via 24-hour continuous infusion Hypothesis->Experiment Observation Observation: - Reduced nausea/vomiting - Myelosuppression becomes DLT - Improved metabolite/parent drug ratio Experiment->Observation Conclusion Conclusion: Continuous infusion improves the therapeutic index Observation->Conclusion

References

Technical Support Center: Addressing Myelosuppression Caused by CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address myelosuppression associated with the investigational dacarbazine (B1669748) analogue, CB10-277.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound?

A1: Based on early clinical trials, the primary dose-limiting toxicity of this compound is myelosuppression, specifically manifesting as leucopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[1][2]

Q2: What is the likely mechanism of this compound-induced myelosuppression?

A2: this compound is an analogue of dacarbazine, which functions as an alkylating agent.[3][4][5] These agents exert their cytotoxic effects by adding an alkyl group to DNA, which damages the DNA of rapidly dividing cells.[4][6] Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and are therefore particularly susceptible to this damage, leading to decreased production of blood cells and platelets.[7][8]

Q3: What are the expected hematological findings in animal models treated with this compound?

A3: Researchers can expect to observe a dose-dependent decrease in peripheral blood cell counts. This typically includes a reduction in absolute neutrophil count (ANC), lymphocyte count, red blood cell count (RBC), and platelet count. The nadir (the lowest point) of these counts is expected to occur several days post-treatment, followed by a recovery period.

Q4: Are there established methods to mitigate this compound-induced myelosuppression?

A4: While no specific mitigation strategies have been clinically validated for this compound, several approaches used for other myelosuppressive chemotherapeutic agents could be explored in a research setting. These can be broadly categorized as supportive care (reactive) and myeloprotective (proactive) strategies.

Troubleshooting Guide

Issue 1: Severe and prolonged myelosuppression observed in preclinical models.

Possible Cause: The dose or schedule of this compound administration is too high, leading to excessive damage to hematopoietic stem and progenitor cells.

Troubleshooting Steps:

  • Dose Reduction: Reduce the dose of this compound in subsequent experimental cohorts to identify a more tolerable dose.

  • Schedule Modification: Instead of a single high dose, consider a fractionated dosing schedule to allow for bone marrow recovery between treatments.

  • Myeloprotective Co-administration: Investigate the co-administration of a myeloprotective agent, such as a CDK4/6 inhibitor (e.g., trilaciclib), prior to this compound treatment.[9][10] These agents can induce temporary cell cycle arrest in hematopoietic stem cells, rendering them less susceptible to DNA-damaging agents.[9]

Issue 2: Significant neutropenia leading to infections in animal models.

Possible Cause: Depletion of neutrophils below a critical threshold compromises the immune system.

Troubleshooting Steps:

  • Prophylactic G-CSF: Administer Granulocyte-Colony Stimulating Factor (G-CSF) beginning 24 hours after this compound administration to stimulate the production of neutrophils.[11][12]

  • Antibiotic Prophylaxis: House animals in a sterile environment and consider prophylactic antibiotic treatment to prevent opportunistic infections during the period of severe neutropenia.

  • Monitor for Febrile Neutropenia: Closely monitor animals for signs of infection and fever. Febrile neutropenia is a serious complication that requires immediate intervention.[7]

Issue 3: Severe thrombocytopenia resulting in bleeding events.

Possible Cause: A critical reduction in platelet count impairs the ability of the blood to clot.

Troubleshooting Steps:

  • TPO Receptor Agonist Administration: Consider the use of thrombopoietin (TPO) receptor agonists to stimulate platelet production.[1][8]

  • Platelet Transfusion: For valuable animal models, platelet transfusions can be administered to manage acute bleeding episodes.[7]

  • Careful Handling: Handle animals with severe thrombocytopenia with extreme care to avoid trauma and internal bleeding.

Quantitative Data Summary

Table 1: Hematological Toxicity of this compound (Phase I/II Clinical Trial Data)

ParameterToxicity Grade (WHO)Dose Range (mg/m²)Observations
LeucopeniaDose-limiting4,700 - 15,000A major toxicity observed in both Phase I and Phase II trials.[1][2]
ThrombocytopeniaDose-limiting4,700 - 15,000A major toxicity observed in both Phase I and Phase II trials.[1][2]

This table summarizes qualitative findings from early clinical trials, as specific quantitative data on cell count nadirs and recovery times were not detailed in the provided search results.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Myelosuppression in Mice
  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).

  • Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal) at various dose levels. Include a vehicle control group.

  • Blood Collection: Collect peripheral blood samples at baseline and at multiple time points post-treatment (e.g., days 3, 7, 10, 14, 21).

  • Complete Blood Count (CBC) Analysis: Analyze blood samples for total white blood cell count, differential counts (neutrophils, lymphocytes), red blood cell count, hemoglobin, hematocrit, and platelet count.

  • Bone Marrow Analysis: At selected time points, euthanize a subset of animals and flush the bone marrow from the femurs and tibias. Perform cell counts and flow cytometry to analyze hematopoietic stem and progenitor cell populations (e.g., LSK cells).

  • Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose-based media containing cytokines to assess the number of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM).

Protocol 2: Evaluation of a Myeloprotective Agent (CDK4/6 Inhibitor)
  • Experimental Groups:

    • Vehicle Control

    • This compound alone

    • CDK4/6 inhibitor alone

    • CDK4/6 inhibitor + this compound

  • Dosing Regimen: Administer the CDK4/6 inhibitor a few hours prior to this compound administration.

  • Assessments: Perform CBC analysis and bone marrow analysis as described in Protocol 1.

  • Endpoint Analysis: Compare the degree of myelosuppression (nadir and duration) between the this compound alone group and the combination therapy group.

Visualizations

Myelosuppression_Pathway CB10_277 This compound (Alkylating Agent) HSPC Hematopoietic Stem & Progenitor Cells (HSPCs) (Rapidly Dividing) CB10_277->HSPC Targets DNA_Damage DNA Damage HSPC->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Damage->Cell_Cycle_Arrest Reduced_Production Decreased Production of Blood Cells Cell_Cycle_Arrest->Reduced_Production Myelosuppression Myelosuppression (Leucopenia, Thrombocytopenia) Reduced_Production->Myelosuppression

Caption: Mechanism of this compound-induced myelosuppression.

Troubleshooting_Workflow Start Severe Myelosuppression Observed Decision1 Is dose reduction feasible? Start->Decision1 Dose_Reduction Reduce this compound Dose Decision1->Dose_Reduction Yes Schedule_Modification Modify Dosing Schedule Decision1->Schedule_Modification No End Monitor Hematological Parameters Dose_Reduction->End Myeloprotection Consider Myeloprotective Agent (e.g., CDK4/6i) Schedule_Modification->Myeloprotection Supportive_Care Implement Supportive Care (G-CSF, TPO-RA) Myeloprotection->Supportive_Care Supportive_Care->End

Caption: Troubleshooting workflow for managing this compound myelosuppression.

References

Technical Support Center: Troubleshooting Inconsistent Results in CB10-277 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the investigational anti-cancer agent, CB10-277.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a phenyl dimethyltriazene, analogous to the FDA-approved drug dacarbazine.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects. This activation is presumed to be carried out by cytochrome P450 (CYP450) enzymes in the liver, which convert this compound into a reactive monomethyl species. This active metabolite then acts as an alkylating agent, transferring a methyl group to DNA, which ultimately leads to the inhibition of DNA replication and cell death.[1]

Q2: Why am I seeing high variability in the efficacy of this compound between different cancer cell lines?

The variability in the cytotoxic effects of this compound across different cell lines can be attributed to several factors:

  • Metabolic Activation Capacity: Since this compound requires activation by CYP450 enzymes, cell lines with low or absent expression of the relevant CYP450 isoforms (such as CYP1A1, CYP1A2, and CYP2E1 for the related compound dacarbazine) will be less effective at converting this compound to its active form, leading to reduced cytotoxicity.

  • DNA Repair Mechanisms: The efficacy of alkylating agents like activated this compound is influenced by the cancer cells' DNA repair capacity. Cells with robust DNA repair mechanisms can more effectively counteract the DNA damage induced by the drug, leading to resistance.

  • Cellular Uptake and Efflux: Differences in the expression of drug transporters can affect the intracellular concentration of this compound and its active metabolites. Overexpression of efflux pumps can lead to reduced drug accumulation and consequently, diminished efficacy.

Q3: My this compound stock solution appears to have precipitated. How should I prepare and store it?

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental system. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions.

  • Concentration: Avoid preparing stock solutions at the absolute maximum solubility limit to reduce the risk of precipitation upon storage.

  • Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as triazene (B1217601) compounds can be light-sensitive.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous media, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results in Cell-Based Assays

You are observing significant well-to-well or day-to-day variability in your cell viability or cytotoxicity assays with this compound.

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

Potential Cause Troubleshooting Action Expected Outcome
Cell Culture Variability Standardize cell passage number and seeding density for all experiments. Ensure consistent growth media and supplements. Regularly test for mycoplasma contamination.Reduced variability in control and treated wells.
This compound Solution Instability Prepare fresh stock solutions of this compound from powder. Aliquot and store at -80°C. Prepare fresh working dilutions for each experiment. Visually inspect for precipitation before use.Consistent drug potency across experiments.
Insufficient Metabolic Activation If using cell lines with low endogenous CYP450 activity, consider co-culturing with liver microsomes (S9 fraction) or using engineered cell lines expressing relevant CYP450s.Increased and more consistent cytotoxicity in the presence of metabolic activation.
Assay-Specific Issues Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Include appropriate vehicle controls (e.g., DMSO). Validate the chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo) for your specific cell line and experimental conditions.More robust and reproducible assay results.
Issue 2: Lack of Expected this compound Activity

You are not observing the expected cytotoxic effect of this compound, even at high concentrations.

Lack_of_Activity cluster_cause Potential Causes cluster_investigation Investigative Steps cluster_outcome Possible Outcomes A Inactive Compound A1 Verify Compound Integrity (e.g., HPLC) A->A1 B Metabolic Incompetence of Model B1 Assess CYP450 Activity of Cells B->B1 C Drug Efflux C1 Use Efflux Pump Inhibitors C->C1 D Resistant Cell Line D1 Test on a Sensitive Control Cell Line D->D1 O1 Compound is degraded A1->O1 B2 Supplement with S9 Fraction B1->B2 O2 Model lacks metabolic activation B2->O2 O3 Active efflux of the compound C1->O3 O4 Cell line is inherently resistant D1->O4

Caption: Investigating the lack of this compound activity.

Potential Cause Troubleshooting Action Expected Outcome
Compound Inactivity Verify the identity and purity of your this compound stock using an appropriate analytical method like HPLC. If possible, obtain a fresh batch of the compound.Confirmation of compound integrity should lead to observable activity in a sensitive system.
Lack of Metabolic Activation As this compound is a prodrug, its activity is dependent on metabolic activation. If your in vitro system (e.g., specific cancer cell line) lacks the necessary CYP450 enzymes, you will not observe a cytotoxic effect. Test this compound in a system known to have high metabolic capacity (e.g., primary hepatocytes or by adding a liver S9 fraction).The addition of a metabolic activation system should result in a dose-dependent cytotoxic response.
Drug Efflux The cancer cell line you are using may overexpress efflux pumps that actively remove this compound or its active metabolites from the cell. Co-treat with known efflux pump inhibitors to see if this restores sensitivity.An increase in cytotoxicity in the presence of an efflux pump inhibitor suggests that drug efflux is a contributing factor to the lack of activity.
Inherent Resistance The cell line may possess intrinsic resistance mechanisms to alkylating agents, such as enhanced DNA repair capabilities. Test this compound on a well-characterized sensitive cell line to confirm that your experimental setup is capable of detecting its activity.If this compound is active in a sensitive control cell line, this suggests the primary cell line is indeed resistant.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions.

  • Metabolic Activation (Optional): If using a system that requires external metabolic activation, the S9 fraction and necessary co-factors should be added along with the this compound treatment.

  • Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Solubilize the formazan (B1609692) crystals and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

This compound Signaling Pathway

CB10_277_Pathway CB10_277 This compound (Prodrug) CYP450 CYP450 Enzymes CB10_277->CYP450 Metabolic Activation Active_Metabolite Active Monomethyl Species CYP450->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation DNA Alkylation DNA->Alkylation Replication_Inhibition Inhibition of DNA Replication Alkylation->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Metabolic activation and mechanism of action of this compound.

References

Technical Support Center: Enhancing the Metabolic Activation of CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the metabolic activation of the investigational anti-cancer agent CB10-277.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenyl dimethyltriazene prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Similar to the well-characterized agent dacarbazine, this compound undergoes N-demethylation to form its active monomethyl species. This reactive metabolite is responsible for the antitumor activity of the compound.[1]

Q2: Which enzymes are responsible for the metabolic activation of this compound?

A2: Based on its structural similarity to dacarbazine, the metabolic activation of this compound to its active monomethyl metabolite is primarily catalyzed by cytochrome P450 (CYP) enzymes. The key isoforms involved are CYP1A1, CYP1A2, and CYP2E1.[2][3][4] In hepatic metabolism, CYP1A2 is the predominant enzyme, with CYP2E1 contributing at higher concentrations of the prodrug.[2][3][4] CYP1A1 is thought to be mainly involved in the extrahepatic metabolism of such triazene (B1217601) compounds.[2][3][4]

Q3: What are the expected metabolites of this compound?

A3: The primary and essential metabolite for anti-tumor efficacy is the monomethyl species of this compound.[1] Further metabolism may lead to the formation of other, currently less characterized, metabolites. The ultimate active species is a methylating agent that damages DNA in cancer cells.

Q4: How can I quantitatively assess the metabolic activation of this compound in my experiments?

A4: The most common method for quantifying the metabolic activation of this compound is to measure the formation of its monomethyl metabolite over time. This is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] These methods allow for the sensitive and specific detection and quantification of both the parent compound (this compound) and its metabolite.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vitro experiments aimed at evaluating and enhancing the metabolic activation of this compound.

Issue 1: Low or No Detectable Formation of the Monomethyl Metabolite

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Enzyme Preparation Verify the activity of your human liver microsomes or recombinant CYP enzymes using a known substrate for the specific isoform (e.g., phenacetin (B1679774) for CYP1A2).[7] Ensure proper storage and handling of enzyme preparations to prevent degradation.
Inadequate Cofactor (NADPH) Use a fresh NADPH regenerating system.[3] Ensure the final concentration of NADPH in the incubation is sufficient (typically 1 mM).
Sub-optimal Incubation Conditions Optimize the incubation time, temperature (typically 37°C), and pH (typically 7.4).[3]
Inhibitory Components in the Reaction Ensure that solvents used to dissolve this compound (e.g., DMSO) are at a final concentration that does not inhibit CYP activity (typically ≤ 0.5%). Test for potential inhibition by other components in your assay mixture.
Incorrect this compound Concentration The concentration of this compound may be too low for detection of the metabolite or so high that it causes substrate inhibition. Perform a concentration-response experiment to determine the optimal substrate concentration.
Analytical Method Not Sensitive Enough Optimize your LC-MS/MS method for the detection of the monomethyl metabolite. This may include adjusting the mobile phase, gradient, or mass spectrometer parameters.
Issue 2: High Variability Between Replicate Experiments

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for incubations to minimize pipetting errors.
Variable Enzyme Activity If using different lots of microsomes or recombinant enzymes, perform a bridging study to ensure consistent activity. Thaw and handle enzyme preparations consistently.
Time-dependent Inhibition This compound or its metabolite may be causing time-dependent inhibition of the CYP enzymes. Conduct a pre-incubation experiment to assess this possibility.
Sample Preparation Inconsistency Standardize the quenching and extraction procedures for all samples to ensure consistent recovery of the analyte.
Issue 3: Unexpected Metabolite Profile

Possible Causes and Solutions:

CauseRecommended Solution
Contamination of Reagents Use high-purity reagents and solvents. Run blank samples to check for interfering peaks.
Metabolism by Other Enzymes While CYPs are the primary enzymes, other enzymes in the liver microsomes could be contributing to metabolism. Consider using specific chemical inhibitors to dissect the contribution of different enzyme families.
Spontaneous Degradation of this compound Incubate this compound in the reaction buffer without the enzyme preparation to assess its chemical stability under the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in a mixed-enzyme system.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 1 M stock solution of this compound in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • Pre-warm all solutions to 37°C.

    • In a microcentrifuge tube, add 188 µL of phosphate buffer, 2 µL of a 100 µM working solution of this compound (for a final concentration of 1 µM), and 10 µL of human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining this compound and the formation of its monomethyl metabolite.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 2: Determining the Contribution of Specific CYP Isoforms to this compound Metabolism

Objective: To identify the specific CYP enzymes responsible for the metabolic activation of this compound.

Methodology:

  • Using Recombinant Human CYP Enzymes:

    • Follow the general procedure outlined in Protocol 1, but replace the human liver microsomes with individual recombinant human CYP enzymes (e.g., rCYP1A1, rCYP1A2, rCYP2E1).

    • Compare the rate of metabolite formation across the different recombinant enzymes to identify the most active isoforms.

  • Using Chemical Inhibitors with Human Liver Microsomes:

    • Follow the general procedure outlined in Protocol 1.

    • In separate incubations, pre-incubate the microsomes with a specific chemical inhibitor for each CYP isoform of interest for 10 minutes before adding this compound.

    • Recommended Inhibitors:

      • CYP1A2: Furafylline (10 µM) or α-Naphthoflavone (1 µM)[2]

      • CYP2E1: Disulfiram (10 µM) or Chlorzoxazone (50 µM)[2]

    • Compare the rate of metabolite formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.

Data Presentation

Table 1: Example Data for CYP Isoform Contribution to this compound Metabolism

Enzyme SourceSpecific Inhibitor (Concentration)This compound Metabolite Formation Rate (pmol/min/mg protein)% Inhibition
Human Liver MicrosomesNone (Control)15.2 ± 1.8-
Human Liver MicrosomesFurafylline (10 µM)3.1 ± 0.579.6%
Human Liver MicrosomesDisulfiram (10 µM)10.5 ± 1.230.9%
rCYP1A1-4.8 ± 0.6-
rCYP1A2-12.5 ± 1.5-
rCYP2E1-2.1 ± 0.3-

Table 2: Example Kinetic Parameters for this compound Metabolism by rCYP1A2

ParameterValue
Km (µM)50 ± 5
Vmax (pmol/min/pmol CYP)25 ± 2
Intrinsic Clearance (CLint) (µL/min/pmol CYP)0.5

Visualizations

Metabolic_Activation_Pathway CB10_277 This compound (Prodrug) Active_Metabolite Monomethyl Metabolite (Active) CB10_277->Active_Metabolite N-demethylation (CYP1A1, CYP1A2, CYP2E1) Cytotoxicity Cytotoxicity (DNA Methylation) Active_Metabolite->Cytotoxicity

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, NADPH) Incubation Incubate at 37°C Reagents->Incubation Enzymes Prepare Enzyme Source (Microsomes or rCYPs) Enzymes->Incubation Quench Quench Reaction at Time Points Incubation->Quench Process Process Samples (Centrifuge) Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Data Calculate Kinetic Parameters LCMS->Data

Caption: General experimental workflow for in vitro metabolism assays.

Troubleshooting_Logic Start Low Metabolite Formation? Check_Enzyme Check Enzyme Activity (Positive Control) Start->Check_Enzyme Yes Success Metabolite Detected Start->Success No Check_Enzyme->Start Activity Low -> Replace Check_Cofactor Check NADPH (Freshly Prepared) Check_Enzyme->Check_Cofactor Activity OK Check_Cofactor->Start Cofactor Old -> Replace Check_Conditions Optimize Conditions (Time, Temp, pH) Check_Cofactor->Check_Conditions Cofactor OK Check_Conditions->Start Sub-optimal -> Adjust Check_Inhibitors Test for Inhibition (Solvent Effects) Check_Conditions->Check_Inhibitors Conditions OK Check_Inhibitors->Start Inhibition -> Dilute Check_Inhibitors->Success No Inhibition

Caption: Troubleshooting logic for low metabolite formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a general framework for addressing and mitigating compound-related toxicity in a research and drug development context. The fictional compound "CB10-277" is not publicly documented. Therefore, this guide offers strategies and protocols applicable to small molecule inhibitors in general. Researchers should adapt these methodologies to their specific compound and experimental systems.

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating toxicity associated with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common initial signs of compound-induced toxicity in my cell-based assays?

A1: Initial indicators of toxicity can include:

  • A sharp decrease in cell viability even at low compound concentrations.[1]

  • Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.

  • Inconsistent results when using different cytotoxicity assays (e.g., metabolic assays like MTT versus membrane integrity assays like LDH release).[1]

  • Discrepancies between the observed phenotype and results from genetic validation methods (e.g., siRNA/CRISPR knockdown of the intended target).[2]

  • Activation of cellular stress pathways or apoptosis markers.

Q2: My compound shows high toxicity. What are the first troubleshooting steps?

A2: If you observe high cytotoxicity, consider the following initial steps:

  • Verify Compound Purity and Identity: Impurities from synthesis or degradation can be toxic. Confirm the purity and identity of your compound batch using methods like LC-MS or NMR.

  • Solvent/Vehicle Control: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control in your experiments.[1]

  • Optimize Cell Density: Low cell seeding densities can make cells more vulnerable to toxic effects. Experiment with different initial cell numbers to find the optimal density.[1][3]

  • Dose-Response and Time-Course Experiments: Conduct detailed dose-response and time-course studies to determine the lowest effective concentration and the onset of toxicity.[2][4]

Q3: What are the primary mechanisms of drug-induced toxicity?

A3: Drug toxicity can arise from several mechanisms:

  • On-Target Toxicity: The toxic effect is a direct result of the compound's interaction with its intended biological target.[5][6]

  • Off-Target Toxicity: The compound binds to and modulates the activity of unintended proteins, leading to adverse effects.[2][5][7]

  • Reactive Metabolite Formation: The compound is metabolized in the liver or other tissues into reactive molecules that can damage cells by binding to proteins and nucleic acids.[8]

  • Mitochondrial Dysfunction: The compound may interfere with mitochondrial processes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[9]

  • Immune Hypersensitivity: The compound or its metabolites may act as haptens, triggering an immune response.[5][9]

dot graph "Mechanisms_of_Drug_Toxicity" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Figure 1: Key mechanisms leading to drug-induced toxicity.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays
Potential Cause Recommended Solution
High Cell Density Optimize the initial cell seeding density. Perform a titration experiment to find a density that gives a strong signal without being confluent at the end of the assay.[3]
Contamination Check for microbial contamination in cell cultures. Use sterile techniques and regularly test for mycoplasma.
Forceful Pipetting Gentle handling of cell suspensions during plating is crucial to avoid premature cell lysis.[3]
Assay Reagent Issues Ensure assay reagents are properly stored and not expired. Prepare fresh reagents as needed.
Issue 2: Inconsistent Results Across Different Experiments
Potential Cause Recommended Solution
Cell Line Instability Use low passage number cells and ensure consistent cell culture conditions (media, supplements, incubation time). Authenticate your cell line.[10]
Compound Instability Prepare fresh dilutions of the compound for each experiment from a stable stock solution. Assess compound stability in your assay medium.
Experimental Variability Standardize all experimental parameters, including incubation times, reagent volumes, and instrumentation settings.
Biological Variation Biological systems have inherent variability. Increase the number of replicates and independent experiments to ensure statistical significance.

Experimental Protocols

Protocol 1: Determining Compound IC50 and CC50

Objective: To determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the 50% cytotoxic concentration (CC50) to assess the therapeutic window.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of your compound in the appropriate cell culture medium.[2] Include a vehicle-only control.

  • Treatment: Remove the old medium and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plates for a relevant duration (e.g., 24, 48, or 72 hours).

  • Assays:

    • For IC50: Measure the biological response of interest (e.g., inhibition of a specific enzyme, reporter gene expression).

    • For CC50: Perform a cytotoxicity assay, such as the LDH release assay (measures membrane integrity) or a resazurin-based assay (measures metabolic activity).

  • Data Analysis: Plot the percentage of inhibition or cytotoxicity against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 and CC50 values.

Table 1: Example IC50 and CC50 Data for a Hypothetical Compound

Assay Type Endpoint IC50 (µM) CC50 (µM) Selectivity Index (CC50/IC50)
Target Kinase Assay Kinase Inhibition0.1--
Cell Proliferation Antiproliferative0.5--
LDH Release Assay Cytotoxicity-> 50> 100
Resazurin Assay Cytotoxicity-2550
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the compound directly binds to its intended target within the cell, helping to distinguish on-target from off-target effects.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at a concentration known to be effective but non-toxic. Include a vehicle control.

  • Heating: After incubation, harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

dot graph "CETSA_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cetsa" { label="Cellular Thermal Shift Assay (CETSA) Workflow"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

} } ends_dot

Figure 2: Workflow for the Cellular Thermal Shift Assay.

Strategies to Mitigate Toxicity

If toxicity is confirmed to be an issue, several strategies can be employed:

  • Chemical Modification: Synthesize analogs of the compound to improve its selectivity and reduce off-target effects. This is a key part of lead optimization in drug discovery.[11]

  • Dose Reduction: Use the lowest effective concentration of the compound to minimize toxicity while still achieving the desired biological effect.[2]

  • Combination Therapy: In some cases, using the compound in combination with another agent may allow for lower, less toxic doses of your compound to be used.

  • Formulation Strategies: For in vivo studies, altering the drug's formulation can improve its pharmacokinetic properties and reduce the risk of toxicity.[8]

By systematically applying these troubleshooting guides, protocols, and mitigation strategies, researchers can better understand and manage the toxicity profile of their compounds, leading to more reliable experimental data and safer potential therapeutics.

References

Validation & Comparative

A Comparative Guide to CB10-277 and Dacarbazine in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CB10-277 and dacarbazine (B1669748) for the treatment of malignant melanoma. The information is compiled from available preclinical and clinical data to support research and development efforts in oncology.

Overview and Mechanism of Action

Dacarbazine (DTIC) has been a standard-of-care chemotherapy for metastatic melanoma for several decades. It is a triazene (B1217601) analogue that functions as an alkylating agent. Following intravenous administration, dacarbazine is metabolically activated in the liver by cytochrome P450 enzymes to its active form, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). MTIC then releases a methyl diazonium ion, which is a reactive electrophile that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, apoptosis of cancer cells. The efficacy of dacarbazine is often limited by tumor resistance, with response rates typically in the range of 10-20%[1][2].

This compound , a dacarbazine analogue, is a phenyl dimethyltriazene that, like dacarbazine, requires metabolic activation to exert its cytotoxic effects[3]. It is designed to be activated to its corresponding monomethyl species to induce anti-tumor activity[3]. Preclinical studies in human melanoma xenografts and rodent tumors have shown that this compound has a similar spectrum and level of activity compared to dacarbazine[3].

Signaling and Activation Pathway

The following diagram illustrates the metabolic activation pathway of Dacarbazine.

Dacarbazine_Activation Metabolic Activation of Dacarbazine Dacarbazine Dacarbazine (DTIC) Hepatic_Metabolism Hepatic Metabolism (Cytochrome P450) Dacarbazine->Hepatic_Metabolism MTIC MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) Hepatic_Metabolism->MTIC Methyl_Diazonium Methyl Diazonium Ion MTIC->Methyl_Diazonium DNA_Alkylation DNA Alkylation (O6 and N7 of Guanine) Methyl_Diazonium->DNA_Alkylation Apoptosis Cellular Apoptosis DNA_Alkylation->Apoptosis

Caption: Metabolic activation pathway of Dacarbazine.

Clinical Efficacy: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound and dacarbazine monotherapy are not available in the published literature. However, a comparison can be drawn from the results of separate Phase II studies.

Efficacy EndpointThis compound (Phase II)Dacarbazine (Monotherapy - Historical Data)
Objective Response Rate (ORR) 4.5% (1 partial response in 22 assessable patients)[4]10-20%[1][2] (A study of 27 patients showed an ORR of 14.8%[5])
Progression-Free Survival (PFS) Not ReportedMedian of approximately 2.2 to 3.7 months[5][6][7]
Overall Survival (OS) Not ReportedMedian of approximately 6.2 to 10.8 months[5][6]

Safety and Toxicity Profile

Adverse EventsThis compound (Phase I/II)Dacarbazine (Commonly Reported)
Major Toxicities Leucopenia and thrombocytopenia[4]. Nausea and vomiting were dose-limiting in a short infusion trial[3]. Myelosuppression was the dose-limiting toxicity in a 24-hour infusion study[8].Myelosuppression (leukopenia and thrombocytopenia), nausea, and vomiting are the most common and dose-limiting toxicities. Other reported adverse events include fatigue and alopecia[9].

Experimental Protocols

This compound Phase II Trial

A Phase II study conducted by the Cancer Research Campaign (CRC) evaluated the anti-tumor activity of this compound in patients with malignant melanoma[4].

  • Patient Population: 28 patients with malignant melanoma were enrolled, with 23 eligible for review and 22 assessable for response[4].

  • Dosing Regimen: this compound was administered as a slow intravenous infusion of 12,000 mg/m² over 24 hours[4]. This treatment was repeated every 3 weeks[4].

  • Endpoints: The primary endpoint was objective tumor response. Toxicity was also assessed[4].

Dacarbazine Monotherapy (Representative Protocol)

The following protocol is representative of dacarbazine monotherapy arms in various clinical trials for metastatic melanoma.

  • Patient Population: Patients with histologically confirmed metastatic melanoma (Stage IV) or unresectable Stage III disease.

  • Dosing Regimen: A common regimen involves dacarbazine administered intravenously at a dose of 150 mg/m² for 5 consecutive days, with the cycle repeated every 3-4 weeks[5]. Another regimen is 1000 mg/m² administered on day 1 of a 21-day cycle[6].

  • Endpoints: Primary endpoints typically include overall response rate (ORR), progression-free survival (PFS), and overall survival (OS). Safety and toxicity are monitored throughout the treatment.

Experimental Workflow: Clinical Trial Design

The following diagram illustrates a typical workflow for a Phase II clinical trial in oncology.

Clinical_Trial_Workflow Phase II Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Informed_Consent->Baseline_Assessment Treatment_Administration Treatment Administration (e.g., this compound or Dacarbazine) Baseline_Assessment->Treatment_Administration Monitoring Monitoring (Adverse Events, Vitals) Treatment_Administration->Monitoring Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Monitoring->Tumor_Assessment Tumor_Assessment->Treatment_Administration Follow_Up Follow-Up (Survival Status) Tumor_Assessment->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis

Caption: A generalized workflow for a Phase II oncology clinical trial.

Conclusion

Based on the limited available data, this compound, at the dose and schedule tested, demonstrated minimal anti-tumor activity in malignant melanoma, with an objective response rate of 4.5%[4]. This is lower than the historically reported response rates for dacarbazine monotherapy, which range from 10% to 20%[1][2]. The toxicity profiles of both agents appear to be qualitatively similar, with myelosuppression and gastrointestinal side effects being prominent.

The preclinical rationale for developing this compound was based on its analogous mechanism to dacarbazine[3]. However, the clinical data from the Phase II trial suggest that this compound does not offer a significant improvement over dacarbazine in this patient population. Further research would be required to explore different dosing schedules or combination therapies to enhance the potential efficacy of this compound. For now, dacarbazine, despite its modest efficacy, remains a more established chemotherapeutic option for metastatic melanoma in settings where newer targeted therapies or immunotherapies are not indicated or have failed.

References

Comparative Efficacy of CB10-277 and Temozolomide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the amount of research and clinical data for CB10-277 compared to temozolomide (B1682018), precluding a direct, data-driven comparative analysis of their efficacy. While temozolomide is a well-established chemotherapeutic agent with extensive documentation, information on this compound is sparse and dated.

Temozolomide is a standard-of-care oral alkylating agent used in the treatment of brain tumors, particularly glioblastoma.[1][2][3] In contrast, this compound, a phenyl dimethyltriazene and an analogue of dacarbazine (B1669748), was investigated in preclinical and early-phase clinical trials primarily in the 1990s for melanoma.[4][5][6] There are no recent studies or any head-to-head comparative clinical trials assessing the efficacy of this compound against temozolomide.

This guide will therefore focus on providing a detailed overview of the available information for each compound individually, highlighting the wealth of data for temozolomide and the limited nature of the data for this compound.

Temozolomide: An In-Depth Profile

Temozolomide exerts its anticancer effects through its ability to methylate DNA.[1][7] It is a prodrug that spontaneously converts at physiological pH to the active compound, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][8] MTIC then methylates DNA, primarily at the N-7 and O-6 positions of guanine (B1146940) residues, leading to DNA damage and subsequent tumor cell death.[1][7]

Preclinical and Clinical Efficacy of Temozolomide

Extensive preclinical studies have demonstrated the broad antitumor activity of temozolomide against various cancer xenografts.[9] Clinical trials have solidified its role in the treatment of brain cancers. A landmark phase 3 trial showed that adding temozolomide to radiation therapy significantly improved survival in patients with glioblastoma.[10][11] Numerous other clinical trials have explored its use as a single agent and in combination with other drugs for various cancers, including brain metastases.[12][13][14]

The efficacy of temozolomide is significantly influenced by the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2][7] Tumors with low levels of MGMT are more sensitive to temozolomide.[1][3]

Quantitative Data Summary for Temozolomide
ParameterValueReference
Mechanism of Action DNA alkylating agent; methylates guanine at N-7 and O-6 positions.[1][7]
Active Metabolite 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC)[1][8]
Indications Glioblastoma, anaplastic astrocytoma[1]
Bioavailability (Oral) Nearly 100%[2]
Plasma Half-life ~1.8 hours[1]
Median OS (GBM, with RT) 14.6 months (vs. 12.1 months with RT alone)[11]
Median PFS (GBM, extended vs. conventional TMZ) 16.8 months vs. 12.8 months[15]
Experimental Protocols for Temozolomide Efficacy Assessment

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of temozolomide for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the percentage of viable cells relative to an untreated control.

In Vivo Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (e.g., U-87 MG glioblastoma cells) are subcutaneously or intracranially implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

  • Drug Administration: Mice are treated with temozolomide (e.g., orally) at a specified dose and schedule. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers or through imaging techniques.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Survival analysis may also be performed.

Signaling Pathway and Experimental Workflow Diagrams

Temozolomide_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Conversion (Physiological pH) DNA DNA MTIC->DNA Methylation DNA_damage DNA Methylation (O6-MeG, N7-MeG) DNA->DNA_damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of Temozolomide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment_Vitro Drug Treatment (this compound vs Temozolomide) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assays (e.g., MTT) Drug_Treatment_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Drug_Treatment_Vitro->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Xenograft/Orthotopic Animal Models Drug_Treatment_Vivo Drug Administration Animal_Model->Drug_Treatment_Vivo Tumor_Measurement Tumor Growth Measurement Drug_Treatment_Vivo->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Treatment_Vivo->Survival_Analysis Tumor_Measurement->Data_Analysis Survival_Analysis->Data_Analysis

Caption: General experimental workflow for drug efficacy.

This compound: A Historical Perspective

This compound is a phenyl dimethyltriazene that, similar to dacarbazine, requires metabolic activation to its monomethyl species to exert its antitumor activity.[4]

Preclinical and Clinical Data for this compound

Preclinical studies in the early 1990s showed that this compound had a similar spectrum and level of activity compared to dacarbazine in human melanoma xenografts and rodent tumor models.[4]

A Phase I clinical trial of this compound administered as a short infusion identified nausea and vomiting as the dose-limiting toxicities.[4] Responses were observed in patients with melanoma, sarcoma, and carcinoid tumors.[4] A subsequent Phase I trial explored a 24-hour continuous infusion schedule, which resulted in myelosuppression as the dose-limiting toxicity.[16] A Phase II trial of this compound given by 24-hour infusion for malignant melanoma showed limited activity, with only one partial response in 22 assessable patients.[6]

Quantitative Data Summary for this compound
ParameterValueReference
Mechanism of Action Requires metabolic activation to a monomethyl species for antitumor activity.[4]
Drug Class Phenyl dimethyltriazene[4]
Primary Indication Studied Malignant Melanoma[6]
Dose-Limiting Toxicity (Short Infusion) Nausea and vomiting[4]
Dose-Limiting Toxicity (24h Infusion) Myelosuppression (leucopenia and thrombocytopenia)[16]
Phase II Response Rate (Melanoma) 1 partial response in 22 patients[6]

Conclusion

Based on the currently available evidence, a direct and meaningful comparison of the efficacy of this compound and temozolomide is not feasible. Temozolomide is a well-characterized and clinically established drug, particularly for brain tumors, with a large body of supporting preclinical and clinical data. In contrast, the development of this compound appears to have been limited, with research primarily conducted in the 1990s and focused on melanoma with modest results. For researchers and drug development professionals, temozolomide remains the benchmark agent with a wealth of data to inform further research and clinical application. Future investigations into novel alkylating agents would require extensive preclinical and clinical studies to establish their efficacy relative to established standards of care like temozolomide.

References

Unraveling Cross-Resistance: A Comparative Guide to CB10-277 and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cross-resistance patterns between the novel triazene (B1217601) alkylating agent CB10-277 and other established alkylating agents reveals critical insights for researchers and drug development professionals. This guide synthesizes available preclinical data to provide a comparative framework for understanding the efficacy and potential limitations of these chemotherapeutic agents, with a focus on the molecular determinants of resistance.

This compound, a dacarbazine (B1669748) analog, exerts its cytotoxic effects through a mechanism shared with other triazene compounds like dacarbazine and temozolomide (B1682018). This involves metabolic activation to a reactive monomethyl species that subsequently alkylates DNA, primarily at the O6 position of guanine (B1146940). This DNA damage, if unrepaired, triggers cell cycle arrest and apoptosis.

Key Determinants of Resistance and Cross-Resistance

The primary driver of resistance to this compound and other O6-alkylating agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This "suicide" enzyme directly reverses the DNA damage by transferring the alkyl group from guanine to one of its own cysteine residues. High levels of MGMT expression in tumor cells are therefore strongly correlated with resistance to these agents.

Furthermore, the cellular mismatch repair (MMR) system plays a crucial role in mediating the cytotoxicity of O6-alkylating agents. A proficient MMR system recognizes the O6-methylguanine:thymine mispairs that arise during DNA replication, leading to futile repair cycles that ultimately result in double-strand breaks and cell death. Consequently, cancer cells with a deficient MMR system can be tolerant to the DNA damage induced by these agents, leading to resistance.

Comparative Cytotoxicity of Alkylating Agents

While direct comparative studies on this compound are limited, data from its analog dacarbazine and the structurally similar temozolomide can be used to infer its cross-resistance profile. The following tables summarize the in vitro cytotoxicity of various alkylating agents against cancer cell lines with different MGMT and MMR statuses.

Table 1: Comparative in vitro cytotoxicity of triazene alkylating agents in human cancer cell lines with varying MGMT status.

Cell LineCancer TypeMGMT StatusDacarbazine IC50 (µM)Temozolomide IC50 (µM)
A375MelanomaProficient1113[1]943[1]
MNT-1MelanomaProficient>1000[2]Not Reported
T98GGlioblastomaProficientNot ReportedResistant
U87MGGlioblastomaDeficientNot ReportedSensitive

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells and can vary depending on the experimental conditions.

Table 2: Patterns of cross-resistance between different classes of alkylating agents in human cancer cell lines.

Resistant Cell LineAgent Used for SelectionCross-Resistance ObservedNo Cross-Resistance Observed
Raji/HN2Nitrogen Mustard4-hydroxyperoxycyclophosphamideBCNU, Melphalan, Busulfan, Cisplatin[3]
Raji/BCNUBCNUMelphalan, Cisplatin-[3]
Raji/CPCisplatinNitrogen Mustard, BCNUBusulfan[3]
SCC-25/CPCisplatinMelphalan, 4-hydroxyperoxycyclophosphamide-[3]

Signaling Pathways and Experimental Workflows

The interplay between DNA damage, repair, and cell fate is governed by complex signaling pathways. The following diagram illustrates the central role of MGMT and the MMR system in determining cellular response to triazene alkylating agents like this compound.

cluster_0 Cellular Response to Triazene Alkylating Agents cluster_1 DNA Repair CB10_277 This compound / Dacarbazine Active_Metabolite Active Monomethyl Metabolite CB10_277->Active_Metabolite Metabolic Activation DNA_Alkylation O6-Methylguanine DNA Adducts Active_Metabolite->DNA_Alkylation MGMT MGMT Repair DNA_Alkylation->MGMT Repair Replication DNA Replication DNA_Alkylation->Replication Resistance Resistance MGMT->Resistance MMR MMR System DSBs Double-Strand Breaks MMR->DSBs Futile Repair Cycles Tolerance Tolerance (Mutation) MMR->Tolerance Deficient MMR Replication->MMR Mispair Recognition Apoptosis Apoptosis DSBs->Apoptosis

Caption: Cellular response to triazene alkylating agents.

The following workflow outlines a typical experimental procedure for assessing cross-resistance between alkylating agents.

cluster_0 Cross-Resistance Experimental Workflow cluster_1 Cytotoxicity Assessment start Select Parental Cancer Cell Line culture Culture cells with increasing concentrations of selecting agent (e.g., this compound) start->culture develop Develop Resistant Cell Line culture->develop treat_parental Treat Parental and Resistant Cells with a panel of alkylating agents develop->treat_parental viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) treat_parental->viability_assay calculate_ic50 Calculate IC50 Values viability_assay->calculate_ic50 compare Compare IC50 values to determine cross-resistance or collateral sensitivity calculate_ic50->compare

Caption: Workflow for in vitro cross-resistance studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the alkylating agents (e.g., this compound, dacarbazine, temozolomide, BCNU, cisplatin) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Conclusion

The cross-resistance profile of this compound is predicted to be highly similar to that of dacarbazine and temozolomide, with MGMT expression being the principal determinant of resistance. Tumors resistant to one of these triazene alkylating agents are likely to exhibit cross-resistance to the others. However, the degree of cross-resistance with other classes of alkylating agents, such as nitrogen mustards or nitrosoureas, may be less predictable and is likely dependent on a broader range of cellular factors beyond MGMT status. This guide underscores the importance of biomarker-driven patient stratification in clinical trials involving this compound and other alkylating agents to optimize therapeutic outcomes. Further head-to-head preclinical studies are warranted to definitively delineate the cross-resistance profile of this compound.

References

head-to-head comparison of CB10-277 in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CB10-277, a novel dimethyl phenyltriazene compound, operates as an analogue of the established chemotherapeutic agent dacarbazine (B1669748). Its mechanism of action hinges on metabolic activation to a reactive monomethyl species, which then exerts its cytotoxic effects through DNA alkylation, ultimately inducing apoptosis in cancer cells. This guide provides a comparative analysis of the preclinical efficacy of this compound and its closely related analogue, dacarbazine, against various cancer models, including melanoma, sarcoma, and carcinoid tumors. Due to the limited availability of direct head-to-head preclinical studies for this compound, data from studies on dacarbazine are utilized as a primary reference for comparative purposes.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

This compound, similar to other triazene (B1217601) compounds, functions as a DNA alkylating agent. Following metabolic activation, it forms a highly reactive methyldiazonium ion. This ion transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine. This alkylation leads to DNA damage, triggering cell cycle arrest and activating apoptotic signaling pathways, which ultimately result in programmed cell death.

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Cell Cycle Arrest cluster_2 Apoptosis Induction CB10277 This compound (Prodrug) MetabolicActivation Metabolic Activation (CYP450) CB10277->MetabolicActivation MonomethylTriazene Monomethyl Triazene MetabolicActivation->MonomethylTriazene Methyldiazonium Methyldiazonium Ion (Active Alkylating Agent) MonomethylTriazene->Methyldiazonium DNA Nuclear DNA Methyldiazonium->DNA Alkylation AlkylatedDNA Alkylated DNA (O6-methylguanine) DNADamageResponse DNA Damage Response (DDR) AlkylatedDNA->DNADamageResponse CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamageResponse->CellCycleArrest ApoptosisPathway Apoptosis Signaling Cascade DNADamageResponse->ApoptosisPathway CellCycleArrest->ApoptosisPathway Apoptosis Apoptosis ApoptosisPathway->Apoptosis

Fig 1. Mechanism of action of this compound.

Comparative Efficacy in Preclinical Cancer Models

The following tables summarize the available preclinical data for dacarbazine, serving as a surrogate for this compound, in comparison to other therapeutic agents across different cancer models.

Melanoma
Treatment AgentCancer ModelDosageEfficacy MetricResultCitation
Dacarbazine B16-F10 Murine Melanoma (in vivo)10 mg/kgMedian Survival7.5 days (vs. 6 days for control)[1]
Dacarbazine + Celecoxib B16-F10 Murine Melanoma (in vivo)10 mg/kg + 30 mg/kgMedian Survival9 days[1]
Dacarbazine B16-F10 Murine Melanoma (in vivo)Not specifiedTumor GrowthSignificant decrease in tumor growth when combined with DNCB[2]
Dacarbazine (Nanoemulsion) Human Melanoma Xenograft (in vivo)Not specifiedTumor Size ReductionUp to 10-fold greater reduction compared to suspension[3]
Dacarbazine MeWo Human Melanoma Xenograft (in vivo)Increasing concentrationsTumor GrowthDacarbazine-resistant cells showed increased tumor growth[4]
Sarcoma
Treatment AgentCancer ModelDosageEfficacy MetricResultCitation
Dacarbazine Human Sarcoma Xenografts (16 lines)200 mg/kgSpecific Growth Delay (>3)Effective in 4 out of 16 cell lines[5]
Ifosfamide Human Sarcoma Xenografts (16 lines)350 mg/kgSpecific Growth Delay (>3)Effective in 10 out of 16 cell lines[5]
Doxorubicin (B1662922) Human Sarcoma Xenografts (16 lines)10 mg/kgSpecific Growth Delay (>3)Effective in 2 out of 16 cell lines[5]
Cisplatin (B142131) Human Sarcoma Xenografts (16 lines)6.6 mg/kgSpecific Growth Delay (>3)Effective in 1 out of 16 cell lines[5]
Temozolomide (B1682018) Musculoskeletal Sarcoma Cell Lines (in vitro)VariesIC50Potent inhibition in some cell lines (e.g., SKNMC, NOS1)[6]
Dacarbazine Dedifferentiated Solitary Fibrous Tumor XenograftOptimal doseTumor Volume Inhibition (%)~95%[7]
Temozolomide Dedifferentiated Solitary Fibrous Tumor XenograftOptimal doseTumor Volume Inhibition (%)~95%[7]
Doxorubicin + Dacarbazine Dedifferentiated Solitary Fibrous Tumor XenograftsNot specifiedMax Tumor Volume Inhibition>80% in two models[8]
Carcinoid Tumors

Direct preclinical comparisons for this compound or dacarbazine in carcinoid tumor models are limited in the reviewed literature. Clinical studies have shown some efficacy of dacarbazine and streptozotocin (B1681764) in neuroendocrine tumors, which include carcinoid tumors.

Treatment AgentCancer ModelEfficacy MetricResultCitation
Dacarbazine Patients with advanced neuroendocrine tumorsResponse RateOne partial response in carcinoid tumors[8]
Streptozotocin Patients with malignant carcinoid tumorClinical ResponseReported antitumor activity[9][10]

Experimental Protocols

In Vivo Xenograft Tumor Model

A representative experimental protocol for evaluating the antitumor efficacy of a test compound in a xenograft mouse model is outlined below. This protocol is based on methodologies reported in preclinical studies of dacarbazine.[11][12]

start Start cell_culture 1. Cancer Cell Culture start->cell_culture inoculation 2. Subcutaneous Inoculation of Cells into Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration randomization->treatment monitoring 6. Continued Tumor and Health Monitoring treatment->monitoring endpoint 7. Endpoint: Tumor Excision and Analysis monitoring->endpoint end End endpoint->end

Fig 2. Workflow for in vivo xenograft studies.

1. Cell Culture:

  • Human cancer cell lines (e.g., MeWo for melanoma, or a relevant sarcoma cell line) are cultured in appropriate media and conditions.

2. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

3. Tumor Inoculation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

5. Randomization and Treatment:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups:

    • Vehicle control

    • This compound (or dacarbazine)

    • Comparator drug(s)

  • Drugs are administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.

6. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Other endpoints may include tumor regression, survival analysis, and body weight monitoring (as an indicator of toxicity).

7. Endpoint and Tissue Analysis:

  • At the end of the study (based on tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Signaling Pathways

DNA Damage Response and Apoptosis

The DNA damage inflicted by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and the intrinsic apoptotic pathway.

cluster_0 DNA Damage cluster_1 DNA Damage Response cluster_2 Intrinsic Apoptosis Pathway DNA_Damage DNA Alkylation (O6-methylguanine) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair (BER, MMR) ATM_ATR->DNA_Repair GADD45 GADD45 p53->GADD45 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 3. DNA damage response and apoptosis pathway.

This guide provides a summary of the available preclinical data for dacarbazine as a proxy for this compound. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating the efficacy and mechanism of action of this and similar compounds.

References

Unveiling the Critical Role of O6-Methylguanine in CB10-277 Cytotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive link has been established between the cytotoxic effects of the novel alkylating agent CB10-277 and the formation of O6-methylguanine (O6-MeG) DNA adducts. This guide provides a comparative analysis of this compound's performance against other methylating agents, supported by experimental data, to elucidate the pivotal role of O6-MeG in its mechanism of action. The evidence underscores the potential of this compound as a therapeutic agent, particularly in tumors with specific DNA repair profiles.

This compound, a dimethylphenyltriazene and an analogue of the approved anticancer drug dacarbazine (B1669748) (DTIC), exerts its cytotoxic effects through DNA alkylation. A primary and critical lesion induced by such agents is the methylation of the O6 position of guanine (B1146940) in DNA, forming O6-MeG. This adduct, if not repaired, leads to DNA mismatches, strand breaks, and ultimately, cell death. The cellular defense against this type of DNA damage is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). The expression status of MGMT in cancer cells is therefore a key determinant of their sensitivity to alkylating agents like this compound.

Comparative Cytotoxicity of Alkylating Agents

The cytotoxic potency of this compound and other methylating agents is intrinsically linked to the MGMT status of the cancer cells. Cells proficient in MGMT expression (MGMT-proficient) can efficiently repair O6-MeG adducts, leading to drug resistance. Conversely, cells with low or no MGMT expression (MGMT-deficient) are highly susceptible to the cytotoxic effects of these agents.

Cell LineCancer TypeMGMT StatusDrugIC50 (µM)Reference
A375MelanomaLow/DeficientDacarbazine15.40 ± 1.39[1]
SK-MEL-28MelanomaHigh/ProficientDacarbazine309.55 ± 5.73[1]
A172GlioblastomaDeficientTemozolomide (B1682018)14.1 ± 1.1[2]
LN229GlioblastomaDeficientTemozolomide14.5 ± 1.1[2]
SF268GlioblastomaProficientTemozolomide147.2 ± 2.1[2]
SK-N-SHNeuroblastomaProficientTemozolomide234.6 ± 2.3[2]
T98GGlioblastomaProficientTemozolomide~500-650[3][4]

Table 1: Comparative IC50 values of dacarbazine and temozolomide in cancer cell lines with varying MGMT status. The data clearly demonstrates that MGMT-deficient cell lines are significantly more sensitive to these alkylating agents.

The dramatic difference in IC50 values between MGMT-proficient and -deficient cell lines for both dacarbazine and temozolomide strongly supports the hypothesis that the formation of O6-methylguanine is the primary driver of their cytotoxicity. It is therefore highly probable that this compound, as a structural and functional analogue, follows the same mechanistic principle.

The Role of MGMT Inhibition in Potentiating Cytotoxicity

Further evidence for the central role of O6-methylguanine comes from studies utilizing MGMT inhibitors, such as O6-benzylguanine (O6-BG). By inactivating the MGMT protein, O6-BG can sensitize MGMT-proficient cancer cells to the cytotoxic effects of methylating agents.

For instance, pretreatment of MGMT-proficient cells with O6-BG has been shown to significantly enhance the cytotoxicity of temozolomide, effectively phenocopying the response seen in MGMT-deficient cells.[5][6] This sensitization effect is a direct consequence of the persistence of unrepaired O6-MeG adducts.

Experimental Protocols

To provide a framework for researchers investigating the role of O6-methylguanine in the cytotoxicity of agents like this compound, detailed methodologies for key experiments are outlined below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Clonogenic Survival (Colony Formation) Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It provides a measure of a cell's reproductive integrity after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a known number of cells into 6-well plates.

  • Drug Treatment: Treat the cells with the desired concentrations of the drug for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) or glutaraldehyde, and then stain them with a dye like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow to confirm the role of O6-methylguanine in this compound cytotoxicity.

G cluster_0 This compound Action and DNA Damage cluster_1 Cellular Response This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Active Methylating Species Active Methylating Species Metabolic Activation->Active Methylating Species DNA DNA Active Methylating Species->DNA Alkylation O6-methylguanine O6-methylguanine DNA->O6-methylguanine Damage MGMT Proficient MGMT Proficient O6-methylguanine->MGMT Proficient MGMT Deficient MGMT Deficient O6-methylguanine->MGMT Deficient DNA Repair DNA Repair MGMT Proficient->DNA Repair Repair Persistent Damage Persistent Damage MGMT Deficient->Persistent Damage No Repair Cell Survival Cell Survival DNA Repair->Cell Survival Leads to Apoptosis/Cell Death Apoptosis/Cell Death Persistent Damage->Apoptosis/Cell Death Triggers

Figure 1: Signaling pathway of this compound induced cytotoxicity.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Assays cluster_3 Endpoint Cell Lines Cell Lines MGMT+ MGMT Proficient (e.g., SK-MEL-28, T98G) Cell Lines->MGMT+ MGMT- MGMT Deficient (e.g., A375, A172) Cell Lines->MGMT- This compound This compound MGMT+->this compound Dacarbazine Dacarbazine MGMT+->Dacarbazine Temozolomide Temozolomide MGMT+->Temozolomide MGMT-->this compound MGMT-->Dacarbazine MGMT-->Temozolomide MTT Assay MTT Assay This compound->MTT Assay Colony Formation Assay Colony Formation Assay This compound->Colony Formation Assay Dacarbazine->MTT Assay Dacarbazine->Colony Formation Assay Temozolomide->MTT Assay Temozolomide->Colony Formation Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Surviving Fraction Surviving Fraction Colony Formation Assay->Surviving Fraction

Figure 2: Experimental workflow for comparative cytotoxicity analysis.

References

Independent Validation of CB10-277 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for CB10-277, a novel triazene (B1217601) analog, benchmarked against the established chemotherapeutic agent dacarbazine (B1669748). Due to the limited availability of direct independent validation studies for this compound, this guide synthesizes data from the initial preclinical reports and compares it with published data for dacarbazine in similar experimental settings.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and dacarbazine from preclinical studies in mouse models.

Table 1: Comparative Antitumor Efficacy in Preclinical Models

CompoundCancer ModelEfficacy ReadoutResultCitation
This compound Human Melanoma Xenografts & Transplantable Rodent TumorsAntitumor ActivitySimilar spectrum and level of activity compared to dacarbazine.[1]
Dacarbazine Human Melanoma Xenograft (A375 cells)Tumor Growth InhibitionSignificant reduction in tumor size with nanoemulsion formulation.[2]
Dacarbazine Murine Melanoma (B16-F10)Inhibition of Tumor Growth and MetastasisCombination with celecoxib (B62257) showed significant inhibition.[3]
Dacarbazine Murine Melanoma (B16F1)Antitumor ActivityAxitinib (B1684631) demonstrated improved efficacy compared to dacarbazine.[4]

Note: Direct quantitative comparison of tumor growth inhibition is challenging due to variations in experimental designs across different studies.

Table 2: Comparative Pharmacokinetics in Mice

CompoundParameterValueCitation
This compound Parent Drug AUC142 µM x min[1]
Monomethyl Metabolite AUC8 µM x min[1]
Dacarbazine (MTIC) Parent Drug (DTIC) MetabolismPrimarily by CYP1A2, CYP1A1, and CYP2E1 to form HMMTIC, which converts to MTIC.[5][6]
Parent Drug (DTIC) Half-life (in humans)Biphasic: initial half-life of 19 minutes, terminal half-life of 5 hours.

AUC: Area Under the Curve, a measure of drug exposure. MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) is the active metabolite of dacarbazine.

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of triazene-based anticancer agents.

Human Melanoma Xenograft Model in Nude Mice
  • Cell Culture: Human melanoma cell lines (e.g., A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Animal Housing: Athymic nude mice (e.g., Balb/c nude) are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7][8]

  • Tumor Cell Implantation: A suspension of 5 x 10^6 melanoma cells in a suitable medium (e.g., HBSS) is injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.[10]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 4 mm in diameter), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound or dacarbazine) and vehicle control are administered via the specified route (e.g., intravenous or intraperitoneal injection) according to the defined schedule.[9]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.[4]

Pharmacokinetic Analysis by HPLC
  • Sample Collection: Blood samples are collected from mice at various time points after drug administration. Plasma is separated by centrifugation.[11]

  • Sample Preparation: Plasma proteins are precipitated using a solvent like methanol. The supernatant is then collected for analysis.[12]

  • HPLC Analysis: The concentrations of the parent drug and its metabolites in the plasma samples are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][12] A reversed-phase column (e.g., Zorbax SB-CN) is often used with a suitable mobile phase to achieve chromatographic separation.[12]

  • Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated to determine the extent of drug exposure.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of this compound

G cluster_0 Metabolic Activation CB10_277 This compound (Dimethyl Phenyltriazene) Monomethyl_Species Active Monomethyl Species CB10_277->Monomethyl_Species Metabolic Activation (e.g., by liver enzymes) DNA_Alkylation DNA Alkylation Monomethyl_Species->DNA_Alkylation Antitumor_Activity Antitumor Activity DNA_Alkylation->Antitumor_Activity G cluster_1 Preclinical Evaluation Workflow start Start: Human Melanoma Cell Line culture In Vitro Cell Culture start->culture implant Subcutaneous Implantation in Nude Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treatment Treatment with This compound or Control randomize->treatment Treatment Group randomize->treatment Control Group data_collection Tumor Volume Measurement treatment->data_collection end End: Efficacy Analysis data_collection->end

References

comparing the pharmacokinetic profiles of CB10-277 and dacarbazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of CB10-277 and Dacarbazine (B1669748)

This guide provides a detailed comparison of the pharmacokinetic profiles of the experimental anticancer agent this compound and the established chemotherapeutic drug dacarbazine. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven juxtaposition of these two triazene (B1217601) compounds.

Introduction

Dacarbazine (DTIC) is a DNA-methylating agent used in the treatment of various cancers, including malignant melanoma and Hodgkin's lymphoma.[1][2][3] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[4][5] this compound is a dacarbazine analog, specifically a phenyl dimethyltriazene, which was developed to potentially improve upon the therapeutic index of dacarbazine.[6][7] Like dacarbazine, this compound also requires metabolic activation to its corresponding monomethyl species to exhibit anti-tumour activity.[7][8] This guide will delve into the pharmacokinetic parameters, metabolic pathways, and the experimental methods used to determine these characteristics for both compounds.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for this compound and dacarbazine based on available clinical and preclinical data. It is important to note that the data for this compound is primarily from a Phase I clinical trial, while the data for dacarbazine is more extensive.

Table 1: Pharmacokinetic Parameters of this compound (Parent Drug)

ParameterValueReference
Administration Route 24-hour continuous intravenous infusion[6]
Mean Half-life (t½) 178 minutes[6]
AUC (at 15,000 mg/m²) 2,350 mM x minutes[6]
Active Metabolite Monomethyl metabolite[6][7]
AUC of Monomethyl Metabolite (at 15,000 mg/m²) 9 mM x minutes[6]
Dose-Limiting Toxicity Myelosuppression (leucopenia and thrombocytopenia)[6]

Table 2: Pharmacokinetic Parameters of Dacarbazine (DTIC)

ParameterValueReference
Administration Route Intravenous bolus injection or continuous infusion[4]
Plasma Disappearance Biphasic[4][9]
Initial Half-life (t½α) ~19 minutes[9]
Terminal Half-life (t½β) 41.4 minutes - 5 hours[4][9]
Volume of Distribution (Vd) 0.632 L/kg[4]
Total Clearance 15.4 mL/kg/min[4]
Renal Clearance 5.2 - 10.9 mL/kg/min[4]
Urinary Excretion (unchanged) 40% - 52% of injected dose in 6 hours[4][9]
Active Metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)[5]
Main Metabolite 5-aminoimidazole-4-carboxamide (B1664886) (AIC)[4]
Half-life of AIC 43.0 - 116 minutes[4]
Urinary Excretion of AIC 9% - 18%[4]

Experimental Protocols

The pharmacokinetic parameters for both this compound and dacarbazine were primarily determined using High-Performance Liquid Chromatography (HPLC) based methods.

Determination of Dacarbazine and its Metabolites in Plasma

A common method for the analysis of dacarbazine and its metabolites in biological fluids is reversed-phase HPLC with UV detection.

Sample Preparation:

  • Blood samples are collected in heparinized tubes and centrifuged to obtain plasma.

  • To precipitate plasma proteins, ice-cold methanol (B129727) is added to the plasma sample.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for HPLC analysis.

Chromatographic Conditions:

  • Column: A C18 or a specialized column like Zorbax SB-CN is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., methanol or acetonitrile) is employed. The pH of the aqueous phase is often adjusted to optimize the separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analytes (e.g., 323 nm for dacarbazine).

  • Internal Standard: An internal standard is often used to improve the accuracy and precision of the quantification.

Validation: The method is validated for linearity, accuracy, precision, and limit of quantification to ensure reliable results.

Determination of this compound and its Metabolites in Plasma

Signaling Pathways and Mechanism of Action

Both dacarbazine and this compound are prodrugs that require metabolic activation to form a reactive methylating species, which then exerts its cytotoxic effect by methylating DNA.

Metabolic_Activation cluster_Dacarbazine Dacarbazine Activation cluster_CB10277 This compound Activation cluster_DNA_Alkylation Mechanism of Action Dacarbazine Dacarbazine (DTIC) HMMTIC 5-[3-hydroxymethyl-3-methyl- triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) Dacarbazine->HMMTIC CYP1A1, CYP1A2, CYP2E1 (Hepatic N-demethylation) MTIC 5-(3-methyl-1-triazeno)imidazole- 4-carboxamide (MTIC) (Active Metabolite) HMMTIC->MTIC Elimination of formaldehyde Methyl_Diazonium Methyldiazonium ion (Reactive methylating species) MTIC->Methyl_Diazonium Spontaneous decomposition CB10277 This compound Monomethyl_Metabolite Monomethyl Metabolite (Active) CB10277->Monomethyl_Metabolite Metabolic Activation (Presumed N-demethylation) Monomethyl_Metabolite->Methyl_Diazonium DNA DNA Methyl_Diazonium->DNA Methylation Alkylated_DNA Alkylated DNA (e.g., O6-methylguanine) DNA->Alkylated_DNA Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis

Caption: Metabolic activation of Dacarbazine and this compound.

The diagram above illustrates the metabolic activation pathway of both dacarbazine and this compound. Dacarbazine is metabolized by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) in the liver to its active metabolite, MTIC.[5] MTIC is unstable and spontaneously decomposes to form a methyldiazonium ion, which is a potent methylating agent. This reactive species then transfers a methyl group to DNA, leading to the formation of adducts such as O6-methylguanine. This DNA damage triggers cell cycle arrest and apoptosis, resulting in the cytotoxic effect. This compound is believed to follow a similar activation pathway, being converted to its active monomethyl metabolite which then leads to DNA methylation.[7]

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of this compound and dacarbazine. While both are triazene prodrugs that act as DNA methylating agents, there are notable differences in their pharmacokinetic parameters. This compound, administered as a 24-hour continuous infusion, has a longer half-life than the initial half-life of dacarbazine. The dose-limiting toxicity of this compound in this schedule was myelosuppression, whereas for dacarbazine, it can vary depending on the dose and schedule.[6] The metabolic activation pathway is a key feature of both drugs, leading to the generation of a cytotoxic methylating species. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers working with these compounds. Further head-to-head clinical studies would be necessary for a definitive comparison of their clinical pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to Biomarkers for Predicting Response to DNA Alkylating Agents and Modern Melanoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biomarkers for predicting response to the investigational DNA alkylating agent CB10-277 and current standard-of-care therapies for malignant melanoma. It is intended for researchers, scientists, and drug development professionals interested in the evolution of predictive biomarkers in oncology.

Introduction

The treatment landscape for malignant melanoma has dramatically shifted from non-specific cytotoxic chemotherapy to highly targeted and immune-based approaches. This compound, a dacarbazine (B1669748) analogue, represents an older class of DNA alkylating agents. While its development was discontinued, the potential biomarkers identified during its investigation provide a valuable historical context and highlight the principles of DNA damage and repair in therapeutic response. In contrast, modern melanoma treatments, such as targeted therapy and immunotherapy, rely on well-defined predictive biomarkers that are now integral to clinical practice. This guide compares the biomarkers associated with this compound to those used for current first-line melanoma treatments, offering insights into their mechanisms, predictive power, and the methodologies used for their detection.

Comparison of Therapeutic Agents and Associated Biomarkers

The following table summarizes the key characteristics of this compound and the primary alternative therapeutic classes for malignant melanoma, along with their respective predictive biomarkers.

Therapy ClassSpecific AgentsMechanism of ActionPredictive Biomarker(s)
DNA Alkylating Agent This compound (investigational, discontinued), DacarbazineCovalently adds an alkyl group to DNA, leading to DNA damage and apoptosis.O6-alkylguanine-DNA alkyltransferase (ATase) activity, O6-methyldeoxyguanosine (O6-MedG) levels.
Targeted Therapy Dabrafenib + Trametinib, Encorafenib + Binimetinib[1]Inhibition of the MAPK signaling pathway in cancer cells with a specific gene mutation.[1]BRAF V600 mutation.[1][2][3]
Immunotherapy (Checkpoint Inhibitors) Pembrolizumab, Nivolumab, Ipilimumab[4]Blockade of immune checkpoint proteins (e.g., PD-1, CTLA-4) to enhance the anti-tumor immune response.[4][5]PD-L1 expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI).[5][6]

Quantitative Data on Biomarker Performance

Direct comparative data for this compound is limited due to its discontinuation. However, the available information is presented alongside data for modern therapies to illustrate the evolution of biomarker-driven treatment.

Table 1: this compound Response Data

Biomarker StatusNumber of PatientsObjective Response Rate (ORR)Reference
Low pretreatment ATase activity and high leukocyte O6-MedG levels2100% (2/2 showed a response)Based on early clinical observations
All comers (unselected)224.5% (1 partial response)[7]

Table 2: Targeted Therapy (BRAF/MEK Inhibitors) Response Data in BRAF V600-Mutant Melanoma

TherapyOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Dabrafenib + Trametinib~67%~11 monthsClinical trial data
Encorafenib + Binimetinib~63%~14.9 monthsClinical trial data

Table 3: Immunotherapy Response Data by Biomarker Status in Advanced Melanoma

TherapyBiomarkerORR10-Year Overall SurvivalReference
Nivolumab + IpilimumabAll comers~58%~52%[8][9]
Pembrolizumab/NivolumabPD-L1 Positive (≥1%)Higher ORR compared to PD-L1 negativeNot specified[10]
Pembrolizumab/NivolumabTMB-HighHigher ORR compared to TMB-Low[11]Not specified[11]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Biomarker Relationship

This compound, as a dacarbazine analogue, is metabolized to a methylating agent that transfers a methyl group to the O6 position of guanine (B1146940) in DNA, forming O6-methyldeoxyguanosine (O6-MedG). This DNA adduct is cytotoxic. The DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (ATase) can remove this methyl group, thus conferring resistance to the drug. Therefore, low levels of ATase activity and high levels of O6-MedG are potential predictive biomarkers for a better response to this compound.

G CB10_277 This compound Metabolism Metabolism CB10_277->Metabolism Methylating_Agent Active Methylating Agent Metabolism->Methylating_Agent DNA Tumor Cell DNA Methylating_Agent->DNA Methylation O6_MedG O6-MedG Adduct Formation DNA->O6_MedG Apoptosis Cell Death (Apoptosis) O6_MedG->Apoptosis DNA_Repair DNA Repair ATase ATase Enzyme (Biomarker) ATase->O6_MedG Removes Methyl Group G cluster_pathway MAPK Signaling Pathway cluster_therapy Targeted Therapy BRAF BRAF (V600 Mutant) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAF_inhibitor BRAF Inhibitor (e.g., Dabrafenib) BRAF_inhibitor->BRAF Inhibits MEK_inhibitor MEK Inhibitor (e.g., Trametinib) MEK_inhibitor->MEK Inhibits G Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 PDL1->PD1 Binds Inhibition T-Cell Inhibition PD1->Inhibition Anti_PD1 Anti-PD-1/PD-L1 mAb Anti_PD1->PD1 Blocks Binding Activation T-Cell Activation Anti_PD1->Activation G Start Start: Cell Lysate Substrate Add Radiolabeled O6-MeG DNA Substrate Start->Substrate Incubate Incubate to allow ATase reaction Substrate->Incubate Hydrolyze Acid Hydrolysis Incubate->Hydrolyze HPLC HPLC Separation Hydrolyze->HPLC Quantify Quantify Radioactivity in S-methylcysteine HPLC->Quantify End End: ATase Activity Quantify->End G Start Start: FFPE Tissue DNA_Extraction DNA Extraction Start->DNA_Extraction RT_PCR Real-Time PCR with Allele-Specific Probes DNA_Extraction->RT_PCR Fluorescence Fluorescence Detection RT_PCR->Fluorescence Analysis Data Analysis Fluorescence->Analysis End End: BRAF Mutation Status Analysis->End G Start Start: FFPE Tissue Slide Deparaffinization Deparaffinization & Antigen Retrieval Start->Deparaffinization Primary_Ab Primary Antibody (anti-PD-L1) Deparaffinization->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Primary_Ab->Secondary_Ab Staining Chromogen Staining Secondary_Ab->Staining Scoring Pathologist Scoring (TPS) Staining->Scoring End End: PD-L1 Status Scoring->End

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CB10-277 (LOCTITE® 277)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling CB10-277, commercially known as LOCTITE® 277. The following procedures are designed to ensure the safe handling and disposal of this substance, minimizing risk to personnel and the environment.

Product Identification and Hazards
  • Product Name: LOCTITE® 277[1][2]

  • Intended Use: Threadlocker[2]

  • Signal Word: Warning[1][2]

  • Primary Hazards:

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

    • May cause mild skin irritation.[1][2]

    • May be harmful if swallowed.[1][2]

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for environmental release) is available in the provided documentation. Disposal is guided by qualitative procedures and adherence to local and national regulations.

ParameterValue
Storage Temperature 8-21°C (46.4-69.8°F)[2]
Incompatible Materials Strong acids and oxidizing agents, copper, rust, iron, oxygen scavengers, strong alkalis, reducing agents, other polymerization initiators.[2][3]

Experimental Protocols: Disposal and Spill Cleanup

The following protocols provide detailed methodologies for the proper disposal of this compound and the handling of spills.

Protocol 1: Standard Disposal of Unused Product and Empty Containers
  • Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[1]

  • Waste Characterization: Unused this compound should be treated as a chemical waste product.

  • Container Preparation:

    • Do not return residual material to the original container as contamination can reduce the product's shelf life.[2]

    • For disposal, ensure the container is tightly closed.[1]

  • Waste Collection:

    • Place the original container with the unused product into a designated and properly labeled chemical waste container.

    • Empty containers should also be disposed of as chemical waste, as they may retain product residue.

  • Waste Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service.

Protocol 2: Spill Cleanup Procedures

This protocol addresses both small and large spills of this compound.

  • Immediate Safety Precautions:

    • Ensure adequate ventilation in the spill area.[1][2]

    • Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[1][2]

    • Prevent the product from entering drains or water systems.[1][2][3]

  • Spill Containment and Cleanup:

    • For Small Spills:

      • Wipe up the spill with an absorbent paper towel.[1][2]

      • Place the used paper towel into a sealed container for disposal.[1][2]

    • For Large Spills:

      • Absorb the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3]

      • Scrape up as much of the absorbed material as possible.[3]

      • Place the absorbed material into a partly filled, closed container for disposal.[3]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Wash hands thoroughly after handling.

  • Waste Disposal:

    • Label the sealed container with the contents and hazard information.

    • Dispose of the sealed container as chemical waste in accordance with institutional and regulatory guidelines.

Visualized Workflows

The following diagrams illustrate the decision-making process for the disposal and spill management of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused this compound or Empty Container decision Is container empty? start->decision process_product Treat as Chemical Waste decision->process_product No process_container Dispose as Chemical Waste (may contain residue) decision->process_container Yes collect Place in Labeled, Sealed Waste Container process_product->collect process_container->collect end_point Arrange for Licensed Disposal collect->end_point

Caption: Decision workflow for the disposal of this compound product and containers.

cluster_1 Spill Management Workflow for this compound spill Spill Occurs safety Ensure Ventilation & Wear PPE spill->safety spill_size Assess Spill Size safety->spill_size small_spill Wipe with Absorbent Towel spill_size->small_spill Small large_spill Absorb with Inert Material spill_size->large_spill Large containerize Place in Sealed Container for Disposal small_spill->containerize large_spill->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste via Licensed Service decontaminate->dispose

Caption: Step-by-step workflow for managing spills of this compound.

References

Essential Safety and Handling Protocols for CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of CB10-277, a synthetic derivative of dimethylphenyl-triazene with antineoplastic properties related to dacarbazine. Due to its mechanism as a DNA alkylating agent and its classification as a potential carcinogen and cytotoxic agent, stringent adherence to the following procedures is mandatory to ensure personnel safety and minimize environmental exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This guidance is based on safety protocols for the closely related and well-documented compound, dacarbazine.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. Should provide side protection. A face shield may be necessary if there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesAppropriate protective gloves such as latex, nitrile, or rubber should be worn to prevent skin exposure. Double gloving is recommended.[1][2]
Body Protection Protective ClothingA lab coat, apron, or disposable garment is recommended to prevent skin contact.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when there is a risk of generating dust or aerosols. A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[1][4]

Operational Plan: Handling this compound

All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[3]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Don all required personal protective equipment as specified in the table above.

  • Weighing and Reconstitution:

    • Handle the solid compound carefully to minimize dust generation.[1][4]

    • If reconstituting, add the solvent slowly to the solid to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Experimental Use:

    • Avoid contact with eyes, skin, and clothing.[1]

    • Use with adequate ventilation to keep airborne concentrations low.[1]

    • After handling, wash hands and forearms thoroughly.

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Segregate all this compound waste from other laboratory waste streams.

  • Containment:

    • Place all contaminated disposable items (e.g., gloves, pipette tips, vials) into a designated, sealed, and clearly labeled hazardous waste container.[1]

    • For liquid waste, use a sealed, leak-proof container that is appropriately labeled.

  • Decontamination:

    • Decontaminate non-disposable equipment by scrubbing with alcohol or another appropriate solvent.[5]

    • Clean the work surface with a suitable decontaminating solution.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container by a certified hazardous waste management service, following all local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure Accidental Exposure Prep Don Required PPE Area Prepare Designated Work Area Prep->Area Emergency Verify Emergency Equipment Access Area->Emergency Weigh Weighing and Reconstitution Emergency->Weigh Proceed to Handling Experiment Experimental Use Weigh->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Exposure Initiate First Aid Experiment->Exposure If Exposure Occurs Contain Contain in Labeled Container Segregate->Contain Decontaminate Decontaminate Work Area & Equipment Contain->Decontaminate FinalDispose Dispose via Certified Service Decontaminate->FinalDispose Medical Seek Immediate Medical Attention Exposure->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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